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Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate Documentation Hub

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  • Product: Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate
  • CAS: 2375930-27-9

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate

Strategic Overview The incorporation of gem-difluoro moieties into medium-sized rings (7-membered cycloheptanes) is a high-value strategy in medicinal chemistry. The fluorine atoms lower the of the adjacent ketone (via i...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The incorporation of gem-difluoro moieties into medium-sized rings (7-membered cycloheptanes) is a high-value strategy in medicinal chemistry. The fluorine atoms lower the


 of the adjacent ketone (via inductive effects), modulate lipophilicity (

), and block metabolic oxidation at the C5 position.

The target molecule, Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate , serves as a versatile building block for:

  • CGRP Antagonists: Fused bicyclic systems where the 7-membered ring mimics the "turn" conformation of peptide ligands.

  • Protease Inhibitors: The

    
    -keto ester functionality allows for rapid diversification into heterocycles (e.g., pyrazoles, isoxazoles) or reduction to chiral 
    
    
    
    -hydroxy esters.

This guide prioritizes a Ring Expansion Strategy over acyclic Dieckmann condensation. This approach leverages the commercial availability of 4,4-difluorocyclohexanone, offering a higher atom economy and a more robust safety profile when using modern diazo surrogates.

Retrosynthetic Analysis

The retrosynthetic logic relies on two key disconnections:

  • C1–C(Ester) Disconnection: Removal of the ester group via retro-Claisen/carboxylation logic reveals the symmetric ketone 5,5-difluorocycloheptanone.

  • C1–C7 Disconnection: Contraction of the 7-membered ring reveals the 6-membered precursor 4,4-difluorocyclohexanone.

Retrosynthesis Target Target Molecule (Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate) Intermediate Intermediate (5,5-Difluorocycloheptanone) Target->Intermediate C-Acylation (Mander's Reagent) SM Starting Material (4,4-Difluorocyclohexanone) Intermediate->SM Ring Expansion (TMS-Diazomethane)

Figure 1: Retrosynthetic logic flow from target to commercial starting material.

Detailed Experimental Protocol

Phase 1: Regioselective Ring Expansion

Objective: Conversion of 4,4-difluorocyclohexanone to 5,5-difluorocycloheptanone.

Rationale: Traditional diazomethane (


) carries high explosion risks. This protocol utilizes Trimethylsilyldiazomethane (TMSCHN₂) , a stable, non-explosive liquid surrogate. The reaction is catalyzed by 

, which activates the ketone carbonyl, facilitating the nucleophilic attack of the diazo species.

Reaction Scheme:



Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the flask with 4,4-difluorocyclohexanone (10.0 mmol, 1.34 g) and anhydrous Dichloromethane (DCM, 50 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Lewis Acid Addition: Add Boron Trifluoride Etherate (

    
    , 11.0 mmol, 1.35 mL) dropwise over 5 minutes. Stir for 15 minutes to ensure complexation.
    
  • Diazo Addition: Add TMS-Diazomethane (2.0 M in hexanes, 11.5 mmol, 5.75 mL) dropwise via syringe pump over 30 minutes. Crucial: Maintain internal temperature below -70°C to prevent multiple insertions (over-expansion to cyclooctanones).

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

  • Quench: Carefully quench with saturated aqueous

    
     (20 mL). Vigorous bubbling may occur.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil often contains silyl enol ethers. Treat the crude with dilute HCl/MeOH for 15 minutes to hydrolyze any silyl intermediates, then purify via flash column chromatography (Hexanes/EtOAc 9:1).

Yield Expectation: 75–85% as a colorless oil.

Phase 2: Thermodynamic C-Carboxylation

Objective: Installation of the ethyl ester at the


-position.

Rationale: Direct carboxylation of ketones can lead to O-acylation (enol carbonates) vs. C-acylation (beta-keto esters). To ensure C-selectivity, we employ Mander’s Reagent (Ethyl Cyanoformate) .[1] The cyano group makes the carbonyl highly electrophilic ("hard" electrophile), favoring the attack by the "soft" enolate carbon.

Reaction Scheme:



Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried flask under Argon, dissolve 5,5-difluorocycloheptanone (5.0 mmol, 740 mg) in anhydrous THF (25 mL). Cool to -78°C .

  • Base Addition: Add Lithium Hexamethyldisilazide (LiHMDS, 1.0 M in THF, 5.5 mmol, 5.5 mL) dropwise. Stir for 45 minutes to generate the thermodynamic enolate.

    • Note: Since the ketone is symmetric, regioselectivity is not a concern; deprotonation at C2 or C7 yields the same enolate.

  • Acylation: Add Ethyl Cyanoformate (Mander's Reagent, 6.0 mmol, 0.6 mL) neat, dropwise.

  • Completion: Stir at -78°C for 30 minutes, then warm to -20°C over 1 hour.

  • Quench: Quench with cold aqueous

    
    .
    
  • Workup: Extract with

    
     (
    
    
    
    mL). Wash with water and brine. Dry over
    
    
    .
  • Purification: Flash chromatography on silica gel. Critical: Use a gradient of 0%

    
     10% EtOAc in Hexanes. The product is a 
    
    
    
    -keto ester and will stain dark purple with
    
    
    stain (enol test).

Yield Expectation: 65–75%.

Mechanism of Action (Ring Expansion)

Understanding the mechanism is vital for troubleshooting side products (e.g., epoxides or cyclooctanones).

Mechanism Step1 Ketone-BF3 Complex Step2 Diazo Attack (Betaine Intermediate) Step1->Step2 TMS-CHN2 Nucleophilic Attack Step3 1,2-Migration (N2 Extrusion) Step2->Step3 -N2 Ring Expansion Product Homologated Ketone Step3->Product Desilylation

Figure 2: Mechanistic pathway of the Tiffeneau-Demjanov type expansion.

Analytical Profile & Quality Control

The following data points are critical for validating the synthesized material.

ParameterSpecification / ExpectationNotes
Appearance Clear to pale yellow oilDarkens upon oxidation; store under Ar at -20°C.
1H NMR (400 MHz)

4.15 (q, 2H, O-CH2), 3.60 (dd, 1H, alpha-H), 1.25 (t, 3H, CH3)
Look for characteristic splitting of the alpha-proton due to diastereotopic protons at C3.
19F NMR

-95 to -105 ppm (multiplet)
Gem-difluoro signals often appear as AB quartets if the ring is conformationally locked.
Mass Spec (ESI)

Product ionizes well in positive mode.
TLC (

)
~0.4 (20% EtOAc/Hexanes)Distinct from starting ketone (

~0.6).

Critical Safety & Troubleshooting

  • TMS-Diazomethane Toxicity: While non-explosive, TMSCHN₂ is highly toxic (lung damage). Must be handled in a high-velocity fume hood. Double-glove and use a bleach bath to quench all glassware/syringes before removal from the hood.

  • Temperature Control: In Phase 1, if the temperature rises above -60°C during diazo addition, you will observe the formation of cyclooctanone impurities (double expansion).

  • Enol Tautomerism: The final product exists in equilibrium between the keto and enol forms. In NMR, you may see a small singlet at

    
     12.0 ppm (enol -OH) and a split set of signals for the ethyl group. This is normal and not an impurity.
    

References

  • Ring Expansion Methodology

    • Mechanism of the Regio- and Diastereoselective Ring Expansion Reaction Using Trimethylsilyldiazomethane. (2025).[2][3] ResearchGate.

  • Carboxylation Strategy

    • Mander's Reagent for the Deoxycyanation of β-Diketones: A Direct Synthesis of Oxoalkenenitriles. (2025).[2][3] ResearchGate.

  • Starting Material Data

    • 4,4-Difluorocyclohexanone Product Specification. Sigma-Aldrich.

  • Fluorine in Medicinal Chemistry (Context)

    • Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes. (2011).[4] CAS.

Sources

Exploratory

physical and chemical properties of gem-difluorinated cycloheptanones

An In-depth Technical Guide to the Physical and Chemical Properties of gem-Difluorinated Cycloheptanones Abstract The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, impart...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of gem-Difluorinated Cycloheptanones

Abstract

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's physicochemical and pharmacokinetic properties. The gem-difluoromethylene (CF2) group, in particular, has emerged as a uniquely valuable motif. When positioned adjacent to a carbonyl, as in gem-difluorinated cycloheptanones, it creates a fascinating interplay of conformational constraints and electronic effects. This guide provides a comprehensive exploration of the synthesis, properties, and reactivity of these seven-membered fluorinated rings, offering insights for researchers in drug discovery and chemical biology.

Introduction: The Strategic Value of the α,α-Difluoroketone Motif

The strategic placement of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity.[1] The gem-difluoromethylene group is particularly noteworthy as it serves as a bioisostere for various functionalities, including carbonyl groups, sulfonyl groups, and ether oxygen atoms.[1][2] Its strong electron-withdrawing nature significantly modulates the properties of adjacent functional groups.

In the context of a cycloheptanone scaffold, the CF2 group introduces several critical features:

  • Enhanced Electrophilicity: The two fluorine atoms inductively withdraw electron density from the carbonyl carbon, rendering it significantly more electrophilic and susceptible to nucleophilic attack.[3][4]

  • Conformational Influence: The steric bulk and unique electronic properties of the C-F bonds influence the conformational equilibrium of the flexible seven-membered ring.[5]

  • Metabolic Blocking: The CF2 group can act as a metabolic shield, preventing oxidative degradation at the α-position, a common metabolic pathway for ketones.[6]

These attributes make gem-difluorinated cycloheptanones highly attractive building blocks for developing novel therapeutics, particularly as inhibitors of hydrolytic enzymes like serine and aspartyl proteases.[3][6]

Synthesis of gem-Difluorinated Cycloheptanones

The primary challenge in synthesizing α,α-difluoroketones is the controlled introduction of two fluorine atoms adjacent to a carbonyl group. The most prevalent and reliable method for cyclic systems is the deoxofluorination of a parent ketone or a related precursor.[7][8]

Deoxofluorination of Cycloheptanone

The direct conversion of a ketone's methylene group (CH2) to a difluoromethylene group (CF2) is a direct and effective strategy. This is typically achieved using specialized fluorinating agents.

Experimental Protocol: Deoxofluorination using Diethylaminosulfur Trifluoride (DAST)

  • Preparation: In a flame-dried, inert-atmosphere flask (e.g., Schlenk flask), dissolve cycloheptanone (1.0 eq) in an anhydrous, aprotic solvent such as dichloromethane (DCM) or toluene.

  • Cooling: Cool the solution to 0 °C using an ice bath. It is critical to maintain low temperatures, as reagents like DAST can decompose exothermically at higher temperatures.[9]

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (approx. 2.0-2.5 eq) dropwise to the stirred solution. The reaction is often performed under an argon or nitrogen atmosphere to prevent moisture contamination.[9]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO3) or ammonium chloride (NH4Cl) to neutralize the acidic byproducts.[9]

  • Extraction & Purification: Separate the organic layer, and extract the aqueous layer with additional DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel.

Causality: DAST and related reagents (e.g., Deoxo-Fluor®) are effective for this transformation because they convert the carbonyl oxygen into a good leaving group, which is subsequently displaced by fluoride ions delivered by the reagent itself. The process effectively replaces a C=O bond with two C-F bonds.[7][10]

G cluster_workflow Deoxofluorination Workflow Start Cycloheptanone in Anhydrous DCM Cool Cool to 0 °C Start->Cool Step 1 Add_DAST Add DAST (2.2 eq) Dropwise Cool->Add_DAST Step 2 Stir Stir & Warm to RT (Monitor by TLC) Add_DAST->Stir Step 3 Quench Quench with aq. NaHCO3 Stir->Quench Step 4 Extract Extract with DCM, Dry, Concentrate Quench->Extract Step 5 Purify Column Chromatography Extract->Purify Step 6 End 2,2-Difluorocycloheptanone Purify->End Final Product

Caption: General workflow for the synthesis of 2,2-difluorocycloheptanone.

Spectroscopic and Physical Properties

The introduction of the CF2 group imparts distinct spectroscopic signatures and alters the physical properties of the cycloheptanone ring.

Spectroscopic Characterization

The following table summarizes the expected spectroscopic data for 2,2-difluorocycloheptanone, based on known values for analogous α,α-difluoroketones and cycloalkanes.

Technique Group Expected Chemical Shift / Signal Key Features & Rationale
¹⁹F NMR CF₂ -90 to -120 ppm (vs. CFCl₃)[11]The chemical shift is characteristic of a CF₂ group adjacent to an sp² carbon. The signal will typically appear as a triplet due to coupling with the adjacent CH₂ protons at C3.
¹³C NMR C =O~195-205 ppmThe carbonyl carbon is deshielded, but its exact shift is influenced by the electron-withdrawing fluorine atoms.
C F₂~120 ppm (triplet, ¹JCF ≈ 240-250 Hz)The carbon is directly bonded to two highly electronegative fluorine atoms, resulting in a downfield shift and a large one-bond C-F coupling constant.
C H₂ (at C3)~40-45 ppm (triplet, ²JCF ≈ 20-25 Hz)The protons at C3 are deshielded by the adjacent CF₂ group, and the carbon signal appears as a triplet due to two-bond coupling to fluorine.
¹H NMR H (at C3)~2.5-3.0 ppm (triplet of triplets)These protons are deshielded and show coupling to both the protons at C4 and, significantly, to the two fluorine atoms at C2.
IR Spec. C=O Stretch~1730-1750 cm⁻¹[12]The strong inductive effect of the α-fluorines increases the double bond character of the carbonyl, shifting its stretching frequency to a higher wavenumber compared to a non-fluorinated cycloheptanone (~1705 cm⁻¹).
Conformational Analysis

Cycloheptane is a highly flexible ring, existing as a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and twist-boat. The introduction of sp² (carbonyl) and CF₂ centers adds further complexity.

The presence of the gem-difluoro group is expected to influence this equilibrium significantly. Based on studies of fluorinated cyclohexanes and other cyclic systems, the following factors are at play:

  • Steric Effects: The CF₂ group is sterically demanding and will disfavor conformations where it experiences significant transannular strain (non-bonded interactions across the ring).

  • Dipole Effects: The large dipole moment of the C-F bonds will interact with the carbonyl dipole. Conformations that minimize the overall molecular dipole moment are often favored in non-polar solvents.[13]

Computational studies on related halocycloalkanones suggest that the conformational preference is a delicate balance of minimizing steric hindrance and electrostatic repulsions.[5][14] It is likely that the twist-chair conformation, which minimizes both torsional and steric strain, remains a dominant conformer for 2,2-difluorocycloheptanone.

Physicochemical Properties

Fluorination is a well-established strategy for modulating properties relevant to drug discovery.

  • Lipophilicity (LogP): The effect of gem-difluorination on lipophilicity is complex and context-dependent. While fluorine is highly electronegative, the CF₂ group can sometimes decrease LogP compared to its CH₂ counterpart in cyclic systems. This is often attributed to the molecule adopting conformations that shield the hydrophobic surface and expose the polar C-F bonds. Studies on functionalized cycloalkanes have shown that gem-difluorination can lead to a decrease in LogP values.[13]

  • Metabolic Stability: The C-F bond is exceptionally strong, making the CF₂ group resistant to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" at the α-position is a primary reason for incorporating this motif into drug candidates.[1][6]

Chemical Reactivity

The chemical behavior of gem-difluorinated cycloheptanones is dominated by the powerful electron-withdrawing effect of the fluorine atoms on the adjacent carbonyl group.

Enhanced Carbonyl Electrophilicity: Hydrate Formation

The most striking feature of α,α-difluoroketones is their pronounced tendency to form stable geminal diols (hydrates) in the presence of water.[3] The equilibrium between the ketone and its hydrate form is shifted significantly towards the hydrate compared to non-fluorinated ketones.[15]

Caption: Keto-hydrate equilibrium in 2,2-difluorocycloheptanone.

Causality: The strong inductive withdrawal by the two fluorine atoms destabilizes the partial positive charge on the carbonyl carbon, making it highly electrophilic.[16] Nucleophilic attack by water is therefore much more favorable, and the resulting electron density on the oxygen in the hydrate form is stabilized by the same inductive effect.[15] This property is central to their mechanism of action as enzyme inhibitors.

Reactivity towards Nucleophiles

The enhanced electrophilicity of the carbonyl carbon makes it highly reactive towards a range of nucleophiles, including organometallics, hydrides, and amines. These reactions typically proceed readily to form the corresponding addition products.[17]

Applications in Drug Discovery and Chemical Biology

The unique properties of α,α-difluoroketones make them privileged structures in medicinal chemistry, primarily as inhibitors of proteases.

Covalent Reversible Inhibition of Proteases

Many serine and aspartyl proteases utilize a catalytic water molecule or a serine hydroxyl group to hydrolyze peptide bonds. The α,α-difluoroketone moiety acts as a potent "warhead" that mimics the transition state of this hydrolysis.

The mechanism involves the nucleophilic attack of a catalytic residue (e.g., the hydroxyl of a serine residue) on the highly electrophilic carbonyl carbon of the difluoroketone. This forms a stable, yet reversible, hemiacetal or hemiketal adduct, effectively trapping and inhibiting the enzyme.[3][6] The stability of this adduct is a direct consequence of the electron-withdrawing CF₂ group.

G cluster_moi Mechanism of Inhibition Enzyme Enzyme Active Site (e.g., Ser-OH) Adduct Stable Hemiketal Adduct (Reversible Covalent Bond) Enzyme->Adduct Nucleophilic Attack Inhibitor Difluoroketone (Electrophilic Carbonyl) Inhibitor->Adduct Inhibition Enzyme Inhibition Adduct->Inhibition

Caption: Covalent reversible inhibition mechanism of proteases.

This strategy leverages the inherent chemical reactivity of the fluorinated ketone, which is largely driven by its propensity to form stable tetrahedral adducts, similar to the gem-diol hydrate.

Conclusion

gem-Difluorinated cycloheptanones are advanced chemical scaffolds with a rich and complex profile of physical and chemical properties. The interplay between the conformational flexibility of the seven-membered ring and the powerful electronic influence of the gem-difluoro group creates a system of significant interest. Their synthesis, primarily via deoxofluorination, provides access to molecules with enhanced carbonyl electrophilicity, unique spectroscopic signatures, and modulated physicochemical properties. These features, particularly the propensity for stable hydrate and hemiketal formation, establish them as powerful building blocks for the design of covalent reversible inhibitors, underscoring their continued importance in the field of drug discovery.

References

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  • (n.d.). Synthesis of gem-difluorides a Synthetic route to gem-difluorides and... ResearchGate. Retrieved February 23, 2026, from [Link]

  • (n.d.). Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. KU ScholarWorks. Retrieved February 23, 2026, from [Link]

  • Melnykov, K., Liashuk, O., Holovach, S., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Retrieved February 23, 2026, from [Link]

  • (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PMC. Retrieved February 23, 2026, from [Link]

  • (n.d.). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. PMC. Retrieved February 23, 2026, from [Link]

  • Jefford, C. W., Hill, D., & Ramey, K. (n.d.). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. ResearchGate. Retrieved February 23, 2026, from [Link]

  • (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-Portal.org. Retrieved February 23, 2026, from [Link]

  • (n.d.). Methods for the Synthesis of α,α‐Difluoroketones. ResearchGate. Retrieved February 23, 2026, from [Link]

  • (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. Retrieved February 23, 2026, from [Link]

  • (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science (RSC Publishing). Retrieved February 23, 2026, from [Link]

  • (n.d.). Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses. PMC. Retrieved February 23, 2026, from [Link]

  • (2018). Methods for the Synthesis of α,α-Difluoroketones. The University of Brighton. Retrieved February 23, 2026, from [Link]

  • Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • (2014). Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society - ACS Publications. Retrieved February 23, 2026, from [Link]

  • (n.d.). Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogenation. PMC. Retrieved February 23, 2026, from [Link]

  • (2026). Enantioselective Synthesis of Chiral 2,2-Difluoro-spiro[indene-[6][18][19]oxadiazines] by NHC-Catalyzed [4 + 2] Cyclization Reactions. Organic Letters - ACS Publications. Retrieved February 23, 2026, from [Link]

  • (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PMC. Retrieved February 23, 2026, from [Link]

  • (2017). Metal-free synthesis of α,α-difluorocyclopentanone derivatives via regioselective difluorocyclopropanation/VCP rearrangement of silyl dienol ethers. arkat usa. Retrieved February 23, 2026, from [Link]

  • (n.d.). Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. ResearchGate. Retrieved February 23, 2026, from [Link]

  • (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved February 23, 2026, from [Link]

  • (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. PubMed. Retrieved February 23, 2026, from [Link]

  • (2023). Addition of Water to form Hydrates (Gem-Diols). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

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  • Fujimoto, T., & Ritter, T. (2015). PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols. Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

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  • (n.d.). Formation of hydrates (video). Khan Academy. Retrieved February 23, 2026, from [Link]

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  • (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Retrieved February 23, 2026, from [Link]

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  • (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

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  • (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N. MDPI. Retrieved February 23, 2026, from [Link]

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  • (2025). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). ResearchGate. Retrieved February 23, 2026, from [Link]

  • (2014). Spectral and structural characterization of 2-(fluorophenylamino)- and 2-(nitrophenylamino)-1,4-naphthoquinone derivatives. Open Works. Retrieved February 23, 2026, from [Link]/6755/]([Link])

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Foundational

The Fluorine Scaffold: Engineering Fluorinated Carbocycles for Next-Gen Therapeutics

Executive Summary The incorporation of fluorine into carbocyclic scaffolds is no longer a mere "metabolic block" strategy; it is a precision engineering tool for controlling molecular conformation, modulating pKa, and al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into carbocyclic scaffolds is no longer a mere "metabolic block" strategy; it is a precision engineering tool for controlling molecular conformation, modulating pKa, and altering lipophilicity without significant steric penalty. This guide addresses the structural and synthetic imperatives of fluorinated carbocycles —specifically focusing on gem-difluorocyclopropanes and fluorinated cyclohexanes. We move beyond basic substitution to explore the Fluorine Gauche Effect as a conformational lock and provide field-validated protocols for the installation of these motifs using modern difluorocarbene reagents.

Part 1: The Physicochemical Imperative

The "Fluorine Scan" and Conformational Locking

In medicinal chemistry, the "Fluorine Scan" is often used to block metabolic hotspots (e.g., CYP450 oxidation). However, in carbocyclic systems, fluorine’s most powerful role is stereoelectronic.

Unlike hydrogen, fluorine possesses a low-lying


 antibonding orbital. When placed vicinal to an electron-rich bond (

or a lone pair), hyperconjugative donation (

) stabilizes the gauche conformation over the sterically preferred anti conformation.[1] This is the Fluorine Gauche Effect .
  • In 1,2-difluoroethane: The gauche conformer is ~0.6 kcal/mol more stable than the anti conformer.

  • In Cyclohexanes: This effect can force a fluorine atom into an axial position or lock a ring flip, pre-organizing the molecule for receptor binding.

Visualization: The Gauche Effect Mechanism

The following diagram illustrates the orbital interaction driving this conformational preference.

GaucheEffect cluster_0 Steric Prediction (Classic) cluster_1 Stereoelectronic Reality (Quantum) Anti Anti Conformation (Sterically Favored) Gauche Gauche Conformation (Hyperconjugation Stabilized) Anti->Gauche Fluorine Introduction Orbital σ(C-H) → σ*(C-F) Orbital Overlap Gauche->Orbital Driven by Result Conformational Lock (Bioactive Pose) Orbital->Result Yields

Figure 1: The stereoelectronic basis of the Fluorine Gauche Effect, overriding standard steric repulsion.[2]

Part 2: Strategic Synthesis of Fluorinated Carbocycles

Constructing these rings is challenging due to the high energy of the C-F bond and the sensitivity of fluorination reagents. We focus here on two high-impact methodologies: Difluorocarbene Insertion (for cyclopropanes) and Radical Fluorination (for larger rings).

Comparative Analysis of Fluorination Reagents

Selecting the right reagent is critical for yield and safety.

ReagentTypeKey UtilitySafety/Handling Profile
DAST / Deoxo-Fluor NucleophilicDeoxyfluorination of alcohols/ketones to fluorides.High Risk: Shock sensitive, generates HF. Requires special reactors.
Selectfluor Electrophilic (F+)Radical fluorination; late-stage functionalization.Safe: Stable solid, non-volatile. Expensive.
TMSCF₂Br Carbene Sourcegem-Difluorocyclopropanation of alkenes.[3][4][5]Moderate: Liquid, generates difluorocarbene upon activation.
TFDA Carbene SourceSimilar to TMSCF₂Br but requires higher temps.Moderate: Good for difficult substrates.
The gem-Difluorocyclopropane Workflow

The gem-difluorocyclopropane moiety is a bioisostere for ketones and ethers, offering metabolic stability while maintaining H-bond acceptor capability. The most robust method involves the use of (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) .

Mechanism:

  • Initiation: A Lewis base (e.g., NaI or TBAT) attacks the silicon atom of TMSCF₂Br.

  • Elimination: Loss of TMS-X generates the transient, singlet difluorocarbene (:CF₂).

  • Cycloaddition: The :CF₂ species undergoes a [2+1] cycloaddition with an alkene to form the cyclopropane.

SynthesisWorkflow Start Alkene Substrate (Electron Rich/Neutral) Step2 [2+1] Cycloaddition Start->Step2 Reagent TMSCF2Br (Reagent) Step1 Activation: Si-Nu bond formation Reagent->Step1 Initiator Initiator (NaI or TBAT) Initiator->Step1 Carbene :CF2 (Singlet Difluorocarbene) Step1->Carbene -TMS-Nu, -Br- Carbene->Step2 Product gem-Difluorocyclopropane (Scaffold) Step2->Product

Figure 2: Reaction pathway for gem-difluorocyclopropanation using TMSCF2Br.

Part 3: Experimental Protocol (Field-Validated)

Protocol: Synthesis of gem-Difluorocyclopropanes using TMSCF₂Br

Objective: To install a gem-difluorocyclopropane ring on a terminal alkene (e.g., styrene derivative) using a transition-metal-free protocol. This method avoids the toxicity of organotin reagents and the explosion hazards of diazirines.

Reagents:

  • Substrate: 1-Allyl-4-methoxybenzene (1.0 equiv)

  • Reagent: TMSCF₂Br (2.0 - 3.0 equiv)

  • Initiator: Sodium Iodide (NaI) (0.2 equiv - catalytic) or TBAT (for sensitive substrates)

  • Solvent: Anhydrous THF (0.5 M concentration)

Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Charging: Add the alkene (1.0 mmol) and NaI (0.2 mmol, 30 mg) to the flask.

  • Solvent: Add anhydrous THF (2.0 mL). Ensure the NaI is dissolved/suspended.

  • Reagent Addition: Add TMSCF₂Br (2.0 mmol, 315 µL) via syringe. Note: TMSCF₂Br is volatile; handle in a fume hood.

  • Reaction: Heat the mixture to 65–70 °C (oil bath). Stir vigorously for 4–6 hours.

    • Monitoring: Monitor by TLC or 19F-NMR (look for disappearance of the CF₂Br signal at -43 ppm and appearance of cyclopropyl fluorines around -130 to -145 ppm, AB pattern).

  • Workup: Cool to room temperature. Dilute with diethyl ether (20 mL). Wash with saturated NaHCO₃ (10 mL) and brine (10 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate carefully (product may be volatile). Purify via silica gel flash chromatography (Hexanes/EtOAc).

Critical Control Points:

  • Moisture: The reaction is sensitive to water, which hydrolyzes the active carbene to difluoromethanol/CO. Use strictly anhydrous THF.

  • Stoichiometry: If the alkene is electron-deficient, increase TMSCF₂Br to 4.0 equiv and temperature to 110 °C (using Diglyme as solvent).

Part 4: Application in Drug Discovery[6][7][8]

Case Study: Voxilaprevir (Vosevi®)

Therapeutic Area: Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor.

Structural Feature: Fluorinated Vinylcyclopropane. Voxilaprevir contains a highly functionalized vinylcyclopropane macrocycle. While the commercial synthesis involves complex ring-closing metathesis, the design logic relies on the fluorinated cyclopropane to:

  • Rigidify the Macrocycle: The cyclopropane ring restricts the conformational freedom of the P1' side chain.

  • Metabolic Shielding: The fluorine atoms protect the vulnerable cyclopropyl ring from oxidative opening.

  • Potency: The specific stereochemistry (controlled by the rigid ring) optimizes the fit into the shallow NS3 protease active site.

This illustrates the transition from fluorine as a "blocker" to fluorine as a "structural architect."

References

  • Hu, M., Ni, C., Li, L., Han, Y., & Hu, J. (2015).[5] gem-Difluoroolefination of Diazo Compounds with TMSCF3 or TMSCF2Br: Transition-Metal-Free Cross-Coupling of Two Carbene Precursors. Journal of the American Chemical Society, 137(45), 14496–14501. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Zhu, W., Wang, J., & Wang, S. (2014). The role of the fluorine gauche effect in drug design and development. Future Medicinal Chemistry, 6(17), 1931-1944.
  • Li, X., et al. (2020). Difluoromethylation of alcohols with TMSCF2Br in water.[4] Green Chemistry, 22, 582-587. Link

  • Gilead Sciences. (2017). Voxilaprevir Prescribing Information. U.S. Food and Drug Administration. Link

Sources

Exploratory

Architecting the Fluorine Effect: Advanced Synthesis of Novel Fluorinated Building Blocks

Executive Summary The incorporation of fluorine into drug candidates has evolved from a simple metabolic block strategy to a sophisticated tool for modulating physicochemical properties.[1] While the trifluoromethyl (-CF...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into drug candidates has evolved from a simple metabolic block strategy to a sophisticated tool for modulating physicochemical properties.[1] While the trifluoromethyl (-CF3) group remains a staple, the frontier of medicinal chemistry has shifted toward novel, high-value fluorinated building blocks such as pentafluorosulfanyl (-SF5), trifluoromethylthio (-SCF3), and fluorinated sp³-rich scaffolds like fluorinated oxetanes. This guide provides a technical deep-dive into the synthesis and strategic application of these motifs, moving beyond standard protocols to explore the causal mechanisms that drive modern organofluorine chemistry.

Part 1: The Strategic Value of Fluorine

Beyond the "Magic Methyl"

Fluorine is not merely a steric placeholder; it is an electronic editor. Its extreme electronegativity (


) induces strong bond dipoles, altering the pKa of neighboring functional groups and influencing protein-ligand binding through multipolar interactions.

Key Physicochemical Modulations:

  • Lipophilicity (LogP): Fluorination generally increases lipophilicity, facilitating membrane permeability.[2] However, specific motifs like fluorinated oxetanes can lower LogP relative to their carbocyclic analogues due to the high polarity of the C-O-C/C-F bonds, offering a "polar hydrophobic" effect.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to cytochrome P450 oxidation. Strategic placement blocks "soft spots" for metabolism.

  • Conformational Locking: The gauche effect (preference of C-F and C-X bonds to be gauche rather than anti) can pre-organize a molecule into its bioactive conformation, reducing the entropic cost of binding.

Comparative Properties of Fluorinated Motifs

The following table contrasts the "standard" CF3 group with emerging high-value motifs.

PropertyTrifluoromethyl (-CF3)Pentafluorosulfanyl (-SF5)Trifluoromethoxy (-OCF3)Trifluoromethylthio (-SCF3)
Geometry TetrahedralOctahedral (Square Pyramidal)TwistedAngled
Hammett

0.540.680.350.40
Lipophilicity (

)
0.881.511.041.44
Chemical Stability HighExtreme (Hydrolysis resistant)HighModerate (Redox active)
Strategic Niche General metabolic block"Super-CF3"; High lipophilicity, steric bulkLipophilic H-bond acceptorHigh lipophilicity, soft metabolic spot

Part 2: Advanced Synthetic Methodologies

Photoredox Catalysis for C-H Trifluoromethylation

Context: Traditional trifluoromethylation often requires pre-functionalized halides.[3] Photoredox catalysis allows for the direct C-H functionalization of arenes and heteroarenes, streamlining the synthesis of building blocks.

Mechanism: The reaction typically employs a Ruthenium or Iridium photocatalyst and an electrophilic CF3 source (e.g., Umemoto’s reagent or Togni’s reagent). The cycle relies on Single Electron Transfer (SET) to generate a


 radical.[1]

Protocol: Direct C-H Trifluoromethylation of Arenes

  • Reagents: Substrate (1.0 equiv), Umemoto’s Reagent (1.2 equiv),

    
     (1-2 mol%), Pyridine (2.0 equiv).
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    
  • Light Source: Blue LEDs (

    
     nm).
    

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk tube, dissolve the arene substrate and Umemoto’s reagent in degassed

    
    .
    
  • Catalyst Addition: Add the

    
     catalyst.
    
  • Irradiation: Irradiate the mixture with Blue LEDs at room temperature for 12–24 hours.

  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography.

Causality Check:

  • Why Blue LED? To excite the Ru(II) complex to its excited state Ru(II), which is a strong enough reductant to reduce the sulfonium salt (Umemoto's reagent).

  • Why Pyridine? It acts as a base to buffer the protons generated during the rearomatization step, preventing acid-catalyzed decomposition.

PhotoredoxCycle Ru2 Ru(bpy)3 2+ (Ground State) Ru2Star *Ru(bpy)3 2+ (Excited State) Ru2->Ru2Star Blue Light (hv) Ru3 Ru(bpy)3 3+ (Oxidized) Ru2Star->Ru3 SET (-e-) Umemoto Umemoto's Reagent (Electrophilic CF3 source) Ru2Star->Umemoto Ru3->Ru2 SET (+e-) CF3Rad •CF3 Radical Umemoto->CF3Rad SET (+e-) Reduction RadicalInt Arene-CF3 Radical Intermediate CF3Rad->RadicalInt + Arene Substrate Arene-H CationInt Arene-CF3 Cation RadicalInt->CationInt Oxidation by Ru3+ Product Arene-CF3 CationInt->Product - H+ (Base)

Figure 1: Mechanism of photoredox-catalyzed C-H trifluoromethylation utilizing Umemoto's reagent.

The "Super-Trifluoromethyl": Pentafluorosulfanyl (SF5) Synthesis

Context: The


 group is chemically robust and provides a unique square-pyramidal geometry that projects into biological space differently than spherical or planar groups. However, its synthesis is notoriously difficult, often requiring elemental fluorine (

).

Modern Protocol: Radical Addition of


 to Alkynes/Alkenes 
This method avoids 

gas by using

(a gas at RT, bp -10°C) or its deeper-boiling analogues.

Step-by-Step Workflow:

  • Reagent Generation:

    
     is condensed into a cooled reaction vessel (-78°C).
    
  • Initiation: Triethylborane (

    
    ) is added as a radical initiator at low temperature (-30°C to -78°C).
    
  • Addition: The alkyne substrate is added.[4][5] The

    
     radical adds to the triple bond, followed by Cl atom abstraction.
    
  • Elimination (Optional): Treatment with base (e.g., KOH/EtOH) eliminates HCl to yield the

    
    -alkene or 
    
    
    
    -alkyne building block.

Self-Validating Check:

  • Validation: The disappearance of the alkyne proton signal in NMR and the appearance of the characteristic

    
     multiplet in 
    
    
    
    NMR (AB4 pattern: one axial F, four equatorial Fs).
Emerging Frontier: Fluorinated Oxetanes

Context: Oxetanes are excellent bioisosteres for gem-dimethyl groups and carbonyls. The introduction of fluorine (e.g.,


-difluorooxetanes) creates a scaffold that is both polar and lipophilic, a paradox useful for improving solubility without sacrificing membrane permeability.

Recent Breakthrough (2025): Copper-Catalyzed Difluorocarbene Insertion A novel method developed by researchers at NUS allows for the direct conversion of epoxides to fluorinated oxetanes.

Protocol:

  • Reagents: Epoxide substrate, Difluorocarbene precursor (

    
     or similar), Copper(I) catalyst.
    
  • Mechanism: The copper catalyst stabilizes the difluorocarbene species, forming a Cu-carbenoid that selectively inserts into the epoxide ring.[6]

Workflow:

  • Mix epoxide and Cu-catalyst in dry solvent (DCM or THF).

  • Slowly add the difluorocarbene source to prevent carbene dimerization (formation of tetrafluoroethylene).

  • Stir at controlled temperature (often 0°C to RT).

  • Purify via silica gel chromatography (rapidly, as oxetanes can be acid-sensitive).

Part 3: Decision Framework for Fluorinated Motifs

Selecting the right fluorinated building block is a multi-parameter optimization problem. The following logic flow guides the selection process based on SAR (Structure-Activity Relationship) data.

FluorineDecisionTree Start SAR Optimization Goal Metabolic Block Metabolism? Start->Metabolic Lipophilicity Modulate Lipophilicity? Start->Lipophilicity Conformation Lock Conformation? Start->Conformation SoftSpot Is the site aromatic? Metabolic->SoftSpot NeedSol Need Solubility? Lipophilicity->NeedSol Gauche Exploit Gauche Effect? Conformation->Gauche UseF Use -F (Steric minimal) SoftSpot->UseF No steric tol. UseCF3 Use -CF3 (Strong deactivation) SoftSpot->UseCF3 Steric tol. OK UseOxetane Use Fluorinated Oxetane (Polar/Hydrophobic) NeedSol->UseOxetane Yes UseSF5 Use -SF5 or -SCF3 (High Lipophilicity) NeedSol->UseSF5 No (Need CNS pen.) UseF_Alkyl Use Vicinal Difluoro or Monofluoro alkyl Gauche->UseF_Alkyl

Figure 2: Decision logic for selecting specific fluorinated motifs based on medicinal chemistry objectives.

References

  • Vertex AI Search. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • National Institutes of Health (NIH). (2011).
  • Beilstein Journals. (2014).
  • News-Medical.Net. (2025).
  • Wiley-VCH. (2020). Emerging Fluorinated Motifs: Synthesis, Properties and Applications. ]

  • Melius Organics. (2025). Pentafluorosulfanyl (SF5) technology. ]

Sources

Foundational

An In-depth Technical Guide to the Conformational Analysis of Difluorinated Seven-Membered Rings

Abstract Seven-membered rings, prevalent in numerous natural products and pharmaceutical agents, present a formidable challenge in conformational analysis due to their inherent flexibility and the shallow energy barriers...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Seven-membered rings, prevalent in numerous natural products and pharmaceutical agents, present a formidable challenge in conformational analysis due to their inherent flexibility and the shallow energy barriers separating multiple conformers. The strategic introduction of fluorine, a cornerstone of modern medicinal chemistry, further complicates this landscape by exerting profound stereoelectronic effects.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the conformational preferences of difluorinated seven-membered rings. We will explore the integration of advanced experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, with high-level computational methods. This document moves beyond a simple listing of techniques to explain the causality behind methodological choices, offering field-proven insights into data acquisition, interpretation, and the creation of a robust, validated conformational model.

Introduction: The Challenge of Flexibility and Fluorine's Influence

Seven-membered rings such as azepanes, oxepanes, and cycloheptanes are critical scaffolds in medicinal chemistry. Their conformational flexibility allows them to adapt to the topology of biological targets, but this same property makes them entropically disfavored for binding and challenging to analyze.[4][5] The conformational space of a seven-membered ring is not defined by a single low-energy state, but rather by a dynamic equilibrium of several low-energy structures, including chair (C), boat (B), twist-chair (TC), and twist-boat (TB) forms.[6][7][8] The energy barriers for interconversion are often low, leading to a complex landscape of pseudorotation pathways.[4][7]

The introduction of fluorine atoms dramatically perturbs this landscape.[9][10] Fluorine's unique properties—small steric size, high electronegativity, and the ability to engage in hyperconjugative and electrostatic interactions—are exploited by medicinal chemists to fine-tune a molecule's physicochemical properties, metabolic stability, and binding affinity.[1][2][3][11] However, these same properties impose distinct conformational biases that must be understood to rationally design molecules. Key effects include:

  • The Gauche Effect: A preference for a gauche arrangement between the C-F bond and an adjacent, electronegative substituent or C-C bond.

  • Hyperconjugation: Stabilizing interactions, such as σC-H → σ*C-F, can favor specific rotamers and influence ring pucker.[9]

  • Dipole Minimization: The strong C-F bond dipole can orient the molecule to minimize the overall molecular dipole moment, influencing conformational equilibrium, especially in different solvent environments.[9][12][13]

This guide provides the tools to dissect these complex interactions and build a definitive conformational model.

The Conformational Landscape: An Integrated Approach

A reliable conformational analysis cannot depend on a single technique. It requires a synergistic approach, where experimental data provides real-world validation for computational models, and computational models offer a level of detail that is inaccessible through experiment alone.

G cluster_0 Experimental Analysis cluster_1 Computational Modeling NMR NMR Spectroscopy (Solution-phase Dynamics) Model Validated Conformational Model NMR->Model J-couplings, NOEs XRay X-Ray Crystallography (Solid-state Structure) XRay->Model Static Conformation DFT DFT Calculations (Conformer Energies) MD Molecular Dynamics (Interconversion Pathways) DFT->MD Initial Geometries DFT->Model Relative Stabilities MD->Model Dynamic Behavior Synthesis Target Molecule (Difluorinated 7-Membered Ring) Synthesis->NMR Synthesis->XRay Synthesis->DFT G cluster_0 Conformer Search & Refinement cluster_1 High-Accuracy Energy & Dynamics Search Conformational Search (e.g., Molecular Mechanics) DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G**) Search->DFT_Opt Freq_Calc Frequency Calculation (Confirm Minima) DFT_Opt->Freq_Calc Single_Point Single-Point Energy (Higher-level theory, e.g., CCSD(T)) Freq_Calc->Single_Point Validated Minima MD_Sim Molecular Dynamics (Explore Interconversions) Freq_Calc->MD_Sim Solvation Solvation Model (e.g., PCM/SMD) Single_Point->Solvation End Relative Free Energies (ΔG) Solvation->End Start Initial Structure Start->Search

Sources

Exploratory

reactivity of the keto-ester functionality in fluorinated systems

An In-Depth Technical Guide to the Reactivity of Keto-Ester Functionality in Fluorinated Systems Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Forewo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of Keto-Ester Functionality in Fluorinated Systems

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: The Fluorine Factor in Carbonyl Chemistry

The introduction of fluorine into organic molecules, particularly those bearing the versatile keto-ester functionality, is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine's unique properties—its high electronegativity, small size, and the strength of the carbon-fluorine bond—impart profound changes to a molecule's physicochemical profile.[1][2] These modifications can enhance metabolic stability, modulate lipophilicity, and critically, alter the intrinsic reactivity of nearby functional groups.[1] This guide provides an in-depth exploration of the reactivity of the keto-ester group within fluorinated systems. We will move beyond simple descriptions of reactions to dissect the underlying electronic and steric principles, offering field-proven insights into experimental design and interpretation for professionals in drug discovery and chemical synthesis.

The Electronic Influence of Fluorine on the Keto-Ester Moiety

The reactivity of a keto-ester is dominated by the electrophilicity of its two carbonyl carbons and the acidity of the α-protons situated between them. Fluorine substitution, depending on its location, systematically perturbs this electronic landscape.

The primary mechanism of influence is the powerful electron-withdrawing inductive effect (-I) of the fluorine atom. When positioned vicinal (α) to a carbonyl group, fluorine significantly increases the partial positive charge on the carbonyl carbon. This renders the keto-ester more susceptible to nucleophilic attack compared to its non-fluorinated analogues.[3][4] This enhanced electrophilicity is a critical factor in the design of enzyme inhibitors, where the fluorinated ketone acts as a "warhead" that readily forms a stable tetrahedral intermediate with a nucleophilic residue (e.g., serine or cysteine) in an enzyme's active site.[4][5]

This increased electrophilicity also leads to a greater propensity for the carbonyl group to exist in its hydrated form, a phenomenon that can be readily observed and quantified.[3] Studies have shown that the stability of the hydrate form increases dramatically with the number of α-fluorine atoms.[3]

G cluster_0 Non-Fluorinated Ketone cluster_1 α-Fluorinated Ketone cluster_2 Consequence A R-C(=O)-R' B δ+ A->B Moderate Electrophilicity C R-C(=O)-CFH-R' D δ++ C->D Strongly Enhanced Electrophilicity G Increased susceptibility to Nucleophilic Attack D->G H Increased Hydrate Stability D->H E Inductive Effect (-I) E->C F F F->E

Nucleophilic Attack at the Carbonyl Centers

Hydrolysis of Fluorinated Esters

The rate of ester hydrolysis is a critical parameter in drug development, influencing a compound's stability and prodrug activation kinetics. Fluorination of the alcohol portion of an ester dramatically accelerates hydrolysis.[6] This is due to the stabilization of the negatively charged tetrahedral intermediate by the electron-withdrawing fluorine atoms.

A systematic study on C-terminal partially fluorinated ethyl esters of N-acetylproline demonstrated a clear trend: the rate of hydrolysis increases with the number of fluorine atoms.[6] The trifluoroethyl ester was found to hydrolyze approximately two orders of magnitude faster than its non-fluorinated counterpart.[6] This principle allows for the fine-tuning of hydrolytic stability over a wide pH range, a valuable tool for designing molecules with specific release profiles.[6][7]

CompoundDegree of FluorinationRelative Hydrolysis Rate (approx.)Half-life (pH 11)
N-Ac-Pro-OEt01x~1000 min
N-Ac-Pro-OCH₂CH₂F1~3-4x~290 min
N-Ac-Pro-OCH₂CHF₂2~10-15x~70 min
N-Ac-Pro-OCH₂CF₃3~100x6.4 min
Table 1: Effect of fluorination on the hydrolytic stability of N-acetylproline ethyl esters. Data synthesized from findings in reference[6].
Reduction of the Keto Group

The reduction of the ketone in a β-keto ester to a β-hydroxy ester is a pivotal transformation for creating chiral building blocks. The enhanced electrophilicity of fluorinated ketones also influences their reduction. While chemical reduction with agents like sodium borohydride is effective, the true power of fluorinated systems is revealed in biocatalytic reductions.

Commercially available ketoreductase (KRED) enzymes can perform dynamic reductive kinetic resolutions (DYRKR) on racemic α-fluoro-β-keto esters to yield α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess.[8][9] The fluorinated substrate's reactivity allows for efficient enzymatic turnover, providing access to optically pure synthons that are valuable for producing fluorinated amino acids or sphingolipid derivatives.[8]

Experimental Protocol: Stereoselective Enzymatic Reduction of an α-Fluoro-β-Keto Ester

This protocol is a representative workflow for the dynamic reductive kinetic resolution of a racemic α-fluoro-β-keto ester using a ketoreductase.

1. Materials and Reagents:

  • Racemic α-fluoro-β-keto ester (Substrate)

  • Ketoreductase (KRED) enzyme (e.g., KRED 110 or KRED 130)

  • NADP⁺ or NAD⁺ cofactor

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropyl alcohol (IPA) or other suitable co-solvent

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

2. Reaction Setup (Self-Validating System):

  • Step 2.1: In a temperature-controlled vessel, prepare the reaction buffer containing potassium phosphate, D-glucose, and the NAD(P)⁺ cofactor.

  • Step 2.2: Add the glucose dehydrogenase enzyme to establish the cofactor regeneration system. This is a critical self-validating step; a functioning regeneration system ensures the KRED has a continuous supply of the active NAD(P)H cofactor.

  • Step 2.3: Dissolve the racemic α-fluoro-β-keto ester substrate in a minimal amount of a water-miscible co-solvent like IPA and add it to the buffer.

  • Step 2.4: Initiate the reaction by adding the ketoreductase (KRED) enzyme.

  • Step 2.5: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

3. Monitoring and Workup:

  • Step 3.1: Monitor the reaction progress by periodically taking aliquots, extracting with ethyl acetate, and analyzing by TLC or GC-MS. The disappearance of the starting ketone and the appearance of the product alcohol indicates reaction progression.

  • Step 3.2: Upon completion, quench the reaction by adding a large volume of ethyl acetate.

  • Step 3.3: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Step 3.4: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Step 3.5: Concentrate the solution in vacuo to obtain the crude α-fluoro-β-hydroxy ester.

4. Purification and Characterization:

  • Step 4.1: Purify the product by flash column chromatography.

  • Step 4.2: (Validation) Determine the diastereomeric and enantiomeric excess. This is typically achieved by derivatization with a chiral agent like Mosher's acid (MTPA) followed by ¹⁹F NMR analysis, which provides a highly sensitive and clear readout of the stereochemical outcome.[8]

Enolate Chemistry of Fluorinated β-Keto Esters

The acidity of the α-protons in β-keto esters (pKa ≈ 11) makes them readily enolizable, forming a key nucleophilic intermediate for various C-C bond-forming reactions.[10]

α-Fluorination

Introducing a fluorine atom at the α-position is often achieved via electrophilic fluorination of the enolate. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used.[11][12] The reaction proceeds by generating the enolate under basic conditions, which then attacks the electrophilic fluorine source.[12] This method is a cornerstone for synthesizing the very substrates discussed in this guide. The stability of the enol tautomer and steric factors play a significant role in the success and rate of these fluorination reactions.[13]

G start β-Keto Ester base Add Base (e.g., NaH, K₂CO₃) start->base enolate Enolate Formation base->enolate Deprotonation fluorination Add Electrophilic Fluorinating Agent (e.g., Selectfluor®) enolate->fluorination product α-Fluoro-β-Keto Ester fluorination->product C-F Bond Formation workup Aqueous Workup & Purification product->workup final_product Isolated Product workup->final_product

Alkylation and Subsequent Reactions

While the presence of an α-fluoro substituent decreases the pKa of the remaining α-proton, making deprotonation easier, subsequent alkylation reactions can be sterically hindered. However, the enolates of fluorinated β-keto esters remain potent nucleophiles for various transformations. The resulting α-fluoro-α-alkyl-β-keto esters are valuable chiral building blocks, especially when the fluorination or alkylation is performed enantioselectively using metal or organocatalysts.[11][14]

Decarboxylation Reactions

A characteristic reaction of β-keto esters is their hydrolysis followed by decarboxylation under acidic or basic conditions to yield a ketone.[15] For β-keto acids, this decarboxylation can often be initiated by the fluorination step itself. A method for the synthesis of α-fluoroketones involves the cesium carbonate-mediated decarboxylative fluorination of β-ketoacids using NFSI.[16] Mechanistic studies using ¹⁹F NMR indicate that the reaction proceeds first through a rapid electrophilic fluorination of the enolate to form an α-fluoro-β-ketoacid intermediate, which then undergoes a slower decarboxylation step.[16] The rate of this decarboxylation can be accelerated by increasing the temperature.[16]

Implications for Drug Development and Research

The tunable reactivity of the fluorinated keto-ester functionality provides a powerful platform for drug discovery professionals.

  • Enzyme Inhibition: As discussed, α-fluorinated ketones are potent inhibitors of serine and cysteine proteases, with applications in developing treatments for cancer and viral infections.[4] The enhanced electrophilicity of the ketone is key to forming a stable covalent hemiacetal with the target enzyme.[5]

  • Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, increasing a drug's half-life. The C-F bond is exceptionally strong and resistant to cleavage.

  • Physicochemical Properties: Fluorination can modulate a molecule's pKa, lipophilicity, and conformational preferences, all of which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1]

  • ¹⁹F NMR Probes: The fluorine nucleus (¹⁹F) is an excellent NMR probe due to its 100% natural abundance and high sensitivity.[6] This allows researchers to directly monitor reactions, study drug-protein binding interactions, and assess metabolic fate in a clean spectroscopic window, free from background signals in biological systems.[5][6]

Conclusion

The reactivity of the keto-ester functionality is profoundly and predictably altered by the strategic placement of fluorine atoms. The strong inductive effect enhances the electrophilicity of the carbonyl centers, accelerating nucleophilic attack, increasing hydrate stability, and facilitating highly selective enzymatic reductions. This same effect modulates the acidity of α-protons, influencing enolate formation and subsequent fluorination or alkylation reactions. For researchers and drug development professionals, understanding these principles is not merely academic; it is essential for the rational design of potent enzyme inhibitors, metabolically stable drugs, and precisely-tuned molecular probes. By harnessing the "fluorine factor," scientists can exert fine control over chemical reactivity to create novel molecules that address pressing challenges in medicine and beyond.

References

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC. (2017).
  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (2024). University of Alaska Fairbanks.
  • Enzymatic reduction of α‐fluoro‐β‐keto esters.
  • Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC.
  • Conformational preferences of α-fluoroketones may influence their reactivity. (2017). Beilstein Journal of Organic Chemistry.
  • Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters.
  • Decarboxylative fluorination of β-Ketoacids with N. (2017). ScienceDirect.
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). Scientific & Academic Publishing.
  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). MDPI.
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC. (2020).
  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. (2020). MDPI.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC. (2011).
  • Fluorine in drug discovery: Role, design and case studies. (2025).
  • Alkylation, Hydrolysis and Decarboxyl
  • Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

Applications of Fluorinated Ketones as Synthetic Intermediates: A Comprehensive Guide for Researchers

Prepared by: Gemini, Senior Application Scientist Introduction The Unique Impact of Fluorine in Organic and Medicinal Chemistry The introduction of fluorine into organic molecules can dramatically alter their physical, c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The Unique Impact of Fluorine in Organic and Medicinal Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can enhance metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and pKa. These attributes have made organofluorine compounds indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials.

Fluorinated Ketones: Versatile and Powerful Synthetic Building Blocks

Fluorinated ketones are a class of organic compounds that serve as highly versatile intermediates in the synthesis of a wide range of complex molecules. The presence of fluorine atoms adjacent to the carbonyl group significantly influences its reactivity, making these ketones valuable precursors for constructing chiral fluorinated alcohols, fluorinated heterocycles, and other valuable motifs. Their utility is particularly pronounced in medicinal chemistry, where they are key components in the design of enzyme inhibitors and other therapeutic agents.

Scope of this Guide

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the use of fluorinated ketones as synthetic intermediates. We will explore their application in key synthetic transformations, including the synthesis of chiral fluorinated alcohols, the construction of fluorinated heterocycles, and their role in the preparation of peptidyl fluoromethyl ketone (PFMK) protease inhibitors. This guide is designed to be a practical resource, offering not only theoretical background but also step-by-step experimental procedures.

Core Applications of Fluorinated Ketones

Synthesis of Chiral Fluorinated Alcohols via Asymmetric Reduction

2.1.1. Importance and Applications of Chiral Fluorinated Alcohols

Chiral fluorinated alcohols are crucial building blocks in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. The stereochemistry of these alcohols can have a profound impact on the biological activity of the final product.

2.1.2. Overview of Asymmetric Reduction Strategies

The asymmetric reduction of prochiral fluorinated ketones is a primary method for accessing chiral fluorinated alcohols. This can be achieved through various methods, including the use of chiral metal catalysts, organocatalysts, and biocatalysts such as baker's yeast.

Construction of Fluorinated Heterocycles

2.2.1. Fluorinated Pyrazoles: Synthesis and Significance

Fluorinated pyrazoles are a class of heterocyclic compounds with a broad range of biological activities, including anti-inflammatory, analgesic, and herbicidal properties. They are often synthesized from fluorinated β-diketones, which are themselves prepared from fluorinated ketones via Claisen condensation.

2.2.2. Other Important Fluorinated Heterocyclic Scaffolds

Beyond pyrazoles, fluorinated ketones are precursors to a variety of other important heterocyclic systems, such as isoxazoles, pyrimidines, and quinolines, many of which have applications in drug discovery and materials science.

Fluorinated Ketones in Medicinal Chemistry: Peptidyl Fluoromethyl Ketone (PFMK) Protease Inhibitors

2.3.1. Mechanism of Action and Therapeutic Potential

Peptidyl fluoromethyl ketones (PFMKs) are potent and often irreversible inhibitors of cysteine and serine proteases. The electrophilic fluoromethyl ketone moiety reacts with the active site nucleophile of the enzyme, forming a stable covalent bond. This has led to their development as therapeutic agents for a range of diseases, including viral infections and cancer. A well-known example is Z-VAD-FMK, a broad-spectrum caspase inhibitor used to study and prevent apoptosis.[1][2][3][4]

2.3.2. Synthetic Approaches to PFMKs

The synthesis of PFMKs typically involves the coupling of a peptide backbone to a fluoromethyl ketone "warhead." The fluoromethyl ketone moiety is often introduced at a late stage of the synthesis.

Detailed Application Notes and Protocols

Protocol 1: Synthesis of a Fluorinated β-Diketone via Claisen Condensation

3.1.1. Principle and Mechanistic Insights

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. In this protocol, we describe the synthesis of ethyl 4,4,4-trifluoroacetoacetate, a key precursor for fluorinated heterocycles, via the Claisen condensation of ethyl trifluoroacetate and ethyl acetate.

3.1.2. Materials and Reagents

  • Ethyl trifluoroacetate (≥99%)

  • Ethyl acetate (≥99.5%)

  • Sodium ethoxide solution in ethanol (e.g., 21 wt. %)

  • Absolute ethanol

  • Hydrochloric acid (37%)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator

3.1.3. Step-by-Step Experimental Procedure [5]

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 100 mL of absolute ethanol and 51.0 g (0.75 mol) of a 21% sodium ethoxide solution in ethanol.

  • Cool the mixture to 5-10 °C using an ice bath.

  • Add 52.8 g (0.6 mol) of ethyl acetate to the flask.

  • From the dropping funnel, add 71.0 g (0.5 mol) of ethyl trifluoroacetate dropwise over a period of 30-40 minutes, maintaining the reaction temperature between 10-20 °C.

  • After the addition is complete, warm the reaction mixture to 50 °C and stir for 3 hours.

  • Cool the reaction mixture to 10-15 °C.

  • Slowly add 59.2 g of 37% hydrochloric acid to neutralize the reaction mixture, keeping the temperature below 30 °C.

  • Stir the mixture for 1.5 hours at 40 °C.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield ethyl 4,4,4-trifluoroacetoacetate.

3.1.4. Characterization and Data Analysis

The product can be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

3.1.5. Troubleshooting and Safety Precautions

  • Safety: Sodium ethoxide is corrosive and flammable. Ethyl trifluoroacetate and ethyl acetate are flammable. Hydrochloric acid is corrosive. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Troubleshooting: Low yield may result from incomplete reaction or side reactions. Ensure all reagents and solvents are anhydrous. The temperature during the addition of ethyl trifluoroacetate is critical and should be carefully controlled.

Protocol 2: Synthesis of a Fluorinated Pyrazole from a Fluorinated β-Diketone

3.2.1. Principle and Control of Regioselectivity

The reaction of a 1,3-diketone with a hydrazine derivative is a classic method for the synthesis of pyrazoles. When using an unsymmetrical diketone, a mixture of regioisomers can be formed. The use of fluorinated alcohols as solvents can significantly improve the regioselectivity of this reaction.

3.2.2. Materials and Reagents

  • Ethyl 4,4,4-trifluoroacetoacetate (from Protocol 1)

  • Methyl hydrazine (aqueous solution, e.g., 40%)

  • Sulfuric acid (96%)

  • Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

3.2.3. Step-by-Step Experimental Procedure [6]

  • To a 500 mL double-walled stirred glass reactor, add 100 g (0.54 mol) of ethyl 4,4,4-trifluoroacetoacetate and 5.3 g (0.05 mol) of 96% sulfuric acid.

  • Heat the mixture to 85 °C.

  • Add 68.8 g (0.60 mol) of a 40% aqueous solution of methyl hydrazine dropwise over 30 minutes, maintaining the temperature at 85 °C.

  • After the addition is complete, stir the reaction mixture at 85 °C for 2 hours.

  • Add 260 g of water to the reaction mixture.

  • Distill off approximately 47 g of distillate at atmospheric pressure (92-96 °C).

  • Cool the remaining reaction mixture to 10 °C.

  • Collect the crystallized product by filtration.

  • Wash the product with water (230 g) and dry under vacuum at 50 °C to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

3.2.4. Characterization and Data Analysis

The product can be characterized by melting point, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and elemental analysis. The regioselectivity can be determined by ¹H or ¹⁹F NMR analysis of the crude reaction mixture.

3.2.5. Troubleshooting and Safety Precautions

  • Safety: Methyl hydrazine is toxic and a suspected carcinogen. Sulfuric acid is highly corrosive. Handle these reagents with extreme care in a fume hood and wear appropriate PPE.

  • Troubleshooting: The formation of regioisomers can be an issue. The use of a fluorinated alcohol as a co-solvent can improve regioselectivity. Incomplete reaction can be addressed by increasing the reaction time or temperature.

Protocol 3: Asymmetric Reduction of a Trifluoromethyl Ketone

3.3.1. Principle of Biocatalytic Reduction

Baker's yeast (Saccharomyces cerevisiae) contains oxidoreductase enzymes that can catalyze the asymmetric reduction of prochiral ketones to chiral alcohols with high enantioselectivity. This protocol describes the reduction of 2,2,2-trifluoroacetophenone to (R)-1-phenyl-2,2,2-trifluoroethanol.

3.3.2. Materials and Reagents

  • 2,2,2-Trifluoroacetophenone

  • Baker's yeast (fresh or dried)

  • Sucrose or glucose

  • Tap water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Erlenmeyer flask, magnetic stirrer, separatory funnel

3.3.3. Step-by-Step Experimental Procedure [7][8]

  • In a 500 mL Erlenmeyer flask, dissolve 20 g of sucrose in 200 mL of warm tap water.

  • Add 10 g of baker's yeast and stir the mixture for 30 minutes at room temperature to activate the yeast.

  • Add 1.0 g (5.7 mmol) of 2,2,2-trifluoroacetophenone to the yeast suspension.

  • Stir the reaction mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by TLC or GC.

  • After the reaction is complete, add 50 g of celite to the mixture and filter through a Büchner funnel.

  • Wash the filter cake with 100 mL of ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • The product can be purified by flash column chromatography on silica gel.

3.3.4. Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis, or by ¹H NMR using a chiral shift reagent.

3.3.5. Troubleshooting and Safety Precautions

  • Safety: 2,2,2-Trifluoroacetophenone is a chemical irritant. Ethyl acetate is flammable. Handle with care.

  • Troubleshooting: Low conversion can be due to inactive yeast. Ensure the yeast is fresh and properly activated. Low enantioselectivity can sometimes be improved by using immobilized yeast or by performing the reaction in an organic solvent.[9][10]

Protocol 4: Electrophilic α-Fluorination of a Cyclic Ketone using Selectfluor®

3.4.1. Principle and Reaction Mechanism

Selectfluor® (F-TEDA-BF₄) is a user-friendly electrophilic fluorinating agent. The reaction proceeds via the enol or enolate of the ketone, which attacks the electrophilic fluorine atom of Selectfluor®.

3.4.2. Materials and Reagents

  • Cyclohexanone

  • Selectfluor®

  • Acetonitrile (anhydrous)

  • Sodium carbonate (anhydrous)

  • Round-bottom flask, magnetic stirrer

3.4.3. Step-by-Step Experimental Procedure [11][12]

  • To a 100 mL round-bottom flask, add 1.0 g (10.2 mmol) of cyclohexanone, 3.98 g (11.2 mmol) of Selectfluor®, and 2.16 g (20.4 mmol) of anhydrous sodium carbonate.

  • Add 50 mL of anhydrous acetonitrile to the flask.

  • Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • After the reaction is complete, filter the mixture to remove the solids.

  • Wash the solids with acetonitrile (2 x 10 mL).

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield α-fluorocyclohexanone.

3.4.4. Characterization and Data Analysis

The product can be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

3.4.5. Troubleshooting and Safety Precautions

  • Safety: Selectfluor® is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes. Acetonitrile is flammable and toxic. Perform the reaction in a well-ventilated fume hood.

  • Troubleshooting: Low yields may be due to incomplete reaction or side reactions. The reaction can be sensitive to moisture; ensure all reagents and solvents are anhydrous. The use of a phase-transfer catalyst can sometimes improve the reaction efficiency.

Data Presentation and Summary

Table of Reaction Parameters for Claisen Condensation
Ester 1Ester 2BaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl trifluoroacetateEthyl acetateSodium ethoxideEthanol503~70-80
Methyl trifluoroacetateAcetoneSodium methoxideMethanol404~65-75
Table of Regioselectivity in Pyrazole Synthesis
1,3-DiketoneHydrazineSolventTemperature (°C)Regioisomeric Ratio
1-Phenyl-4,4,4-trifluorobutane-1,3-dioneHydrazine hydrateEthanolReflux90:10
1-Phenyl-4,4,4-trifluorobutane-1,3-dioneHydrazine hydrateTFERoom Temp>98:2
Table of Enantiomeric Excess for Asymmetric Reduction
KetoneReducing AgentAdditiveSolventee (%)Configuration
2,2,2-TrifluoroacetophenoneBaker's yeastSucroseWater>95R
1-(4-Chlorophenyl)-2,2,2-trifluoroethanoneBaker's yeastGlucoseWater>98R

Visualizations

Graphviz Diagram: Workflow for the Synthesis of Fluorinated Pyrazoles

G cluster_0 Synthesis of Fluorinated beta-Diketone cluster_1 Synthesis of Fluorinated Pyrazole start Start: Fluorinated Ester + Ketone/Ester claisen Claisen Condensation (Base, Solvent) start->claisen workup1 Acidic Work-up & Extraction claisen->workup1 purification1 Purification (Distillation/Chromatography) workup1->purification1 product1 Fluorinated beta-Diketone purification1->product1 product1_c Fluorinated beta-Diketone reaction Reaction with Hydrazine (Acid catalyst, Solvent) product1_c->reaction workup2 Work-up & Isolation reaction->workup2 purification2 Purification (Recrystallization/Chromatography) workup2->purification2 product2 Fluorinated Pyrazole purification2->product2

Caption: Workflow for the two-step synthesis of fluorinated pyrazoles.

Graphviz Diagram: Decision Tree for Optimizing Asymmetric Ketone Reduction

G start Start: Asymmetric Reduction of Fluorinated Ketone q1 Is the reaction proceeding? start->q1 a1_yes Monitor ee q1->a1_yes Yes a1_no Check catalyst/reagent activity q1->a1_no No q2 Is the enantioselectivity high (>90% ee)? a1_yes->q2 a2_yes Proceed to scale-up q2->a2_yes Yes a2_no Optimize reaction conditions q2->a2_no No opt1 Screen different catalysts/biocatalysts a2_no->opt1 opt2 Vary temperature a2_no->opt2 opt3 Change solvent a2_no->opt3 G cluster_0 Keto-Enol Tautomerism cluster_1 Electrophilic Attack cluster_2 Deprotonation ketone Ketone enol Enol ketone->enol Base or Acid enol->ketone intermediate Fluorinated Cationic Intermediate enol->intermediate Nucleophilic attack on F+ selectfluor Selectfluor® (F-TEDA-BF4) product alpha-Fluoroketone intermediate->product Loss of H+

Caption: Simplified mechanism of electrophilic fluorination with Selectfluor®.

Conclusion and Future Outlook

Fluorinated ketones are undeniably powerful and versatile intermediates in modern organic synthesis. Their unique reactivity profile, imparted by the presence of fluorine atoms, allows for the efficient construction of a wide array of valuable molecules, from chiral building blocks to complex heterocyclic systems and potent enzyme inhibitors. The protocols detailed in this guide provide a practical foundation for researchers to harness the synthetic potential of these important compounds. As the demand for sophisticated fluorinated molecules continues to grow, particularly in the life sciences, the development of new and innovative applications for fluorinated ketones will undoubtedly remain a vibrant and fruitful area of research.

References

  • Sekhri, L., & Nedjimi. (2009). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal, 2(2).
  • BenchChem. (2025). Application Notes and Protocols: Preparation and Use of Z-VAD-fmk Stock Solution in Cell Culture.
  • A
  • Kawai, Y., Inaba, Y., & Tokitoh, N. (2001). Asymmetric Reduction of Nitroalkenes with Baker's Yeast. Tetrahedron: Asymmetry, 12(2), 309–318.
  • BD Pharmingen™. Z-VAD-FMK, General Caspase Inhibitor.
  • Toste, F. D., & Lectka, T. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society.
  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
  • Promega Corpor
  • MasterOrganicChemistry.com.
  • APExBIO. Z-VAD-FMK – Pan-Caspase Inhibitor.
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  • CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacet
  • WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • ACG Publications. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums.
  • Stuart, D. R., & Fagnou, K. (2024). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
  • Sloop, J. C., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank.
  • Klibanov, A. M., & Dordick, J. S. (1998). Asymmetric reduction of acetophenone with calcium-alginate-entrapped Baker's yeast in organic solvents. Biotechnology and Bioengineering.
  • BenchChem. (2025). Application Note: A Claisen-Schmidt Condensation Protocol for the Synthesis of (E)-1-Phenylpent-2-en-1-one.
  • Tanabe, Y. (2001).
  • Al-Obaid, A. M., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules.
  • MasterOrganicChemistry.com. (2020).
  • Gawas, P., & Pednekar, S. (2011). BAKER'S YEAST CATALYZED ASYMMETRIC REDUCTION OF ETHYL 3-OXO.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3,5-Diphenyl-1H-pyrazole.
  • Forootan, A., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Iranian Chemical Society.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Fluorination of Cyclic β-Keto Esters

Welcome to the technical support center for the fluorination of cyclic β-keto esters. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the fluorination of cyclic β-keto esters. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in this crucial synthetic transformation. This guide is structured to address specific issues you may encounter, explaining the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common starting points for researchers new to this reaction or those planning their experimental setup.

Q1: What are the most common reasons for low yield or reaction failure in the fluorination of cyclic β-keto esters?

A1: Low yields in this reaction typically stem from a few core issues. The first things to verify are the quality of your reagents and the reaction setup.[1]

  • Moisture: Electrophilic fluorinating agents can react with water. Ensure your solvent is anhydrous and all glassware is thoroughly dried to prevent quenching the reagent and other side reactions.[1]

  • Reagent Purity: The activity of the fluorinating agent can degrade over time. Use a freshly opened bottle or verify the activity of older reagents.

  • Incomplete Enolate Formation: The reaction proceeds through an enol or enolate intermediate.[2][3] If the base is too weak, the solvent is inappropriate, or the temperature is too low, the concentration of the reactive intermediate may be insufficient.

  • Product Instability: The resulting α-fluoro-β-keto ester can be susceptible to hydrolysis or decomposition, especially during aqueous workup or purification on silica gel.

Q2: How do I choose between Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) for my reaction?

A2: The choice between Selectfluor® and NFSI is a critical decision that depends on the reactivity of your substrate and the desired selectivity.[4] Selectfluor® is a significantly more powerful fluorinating agent.[4][5]

FeatureSelectfluor® (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)
Reactivity Very high; approximately 10⁵ times more reactive than NFSI.[4]Moderate; milder and often more selective.[4]
Common Use Cases Less reactive substrates, faster reaction times.[4]Substrates prone to over-fluorination or oxidation.[1][4]
Solubility Generally soluble in polar aprotic solvents like acetonitrile and DMF.[4][5]Soluble in a range of organic solvents like THF, CH₂Cl₂, and MeCN.[6]
Potential Issues Can lead to di-fluorination or other side reactions due to high reactivity.[1][2][3]May require harsher conditions (e.g., stronger base, higher temperature) for less reactive substrates.[4]
Workup Byproducts are water-soluble, often leading to a simpler purification process.Byproducts are organic-soluble and may require more careful chromatography.
Q3: What is the role of the base in this reaction, and how do I choose the correct one?

A3: A base is often used to facilitate the formation of the enolate intermediate, which is the active nucleophile that attacks the electrophilic fluorine source.[7] However, the choice of base is critical.

  • Brønsted Bases: Non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[6] They are strong enough to deprotonate the β-keto ester but are poor nucleophiles, minimizing side reactions with the ester group.

  • Tertiary Amines: Amines like pyridine or triethylamine can also be used.[8] They act as Brønsted bases to generate the enolate.

  • Strong Bases: Stronger, non-nucleophilic bases like NaH or NaHMDS are sometimes employed, especially for less acidic substrates, but can increase the risk of side reactions if not carefully controlled.[5]

In many cases, particularly with highly acidic cyclic β-keto esters, the reaction can proceed without a base, relying on the formation of the enol tautomer to initiate the reaction.[2][3]

Troubleshooting Guide: From Problem to Solution

This section is designed to help you diagnose and solve specific experimental issues.

Problem 1: Low or No Conversion of Starting Material

You've run the reaction, but TLC or NMR analysis shows mostly unreacted starting material.

A: When faced with a stalled reaction, a systematic approach is key. The issue lies either with the reagents' activity or the reaction conditions being insufficient to promote enolate/enol formation.

Causality & Solution Workflow:

G A Low/No Conversion B Verify Reagent Activity A->B C Is Fluorinating Agent Active? B->C D Promote Enol/Enolate Formation C->D Yes E Use Fresh Reagent C->E No F Increase Temperature D->F G Add/Change Base D->G H Change Solvent D->H I Reaction Successful E->I F->I G->I H->I

  • Step 1: Check Reagents. Ensure your fluorinating agent is active and your solvent is truly anhydrous.[1] Moisture is a common culprit.

  • Step 2: Promote Enolization. If reagents are fine, focus on forming the reactive intermediate.

    • Temperature: Many fluorinations are run at room temperature or below to control selectivity.[6] However, if no reaction occurs, slowly increasing the temperature can facilitate enolization, especially for less acidic substrates.[2]

    • Base: If you are not using a base, consider adding one like K₂CO₃.[6] If you are already using a weak base, you may need a stronger one, but proceed with caution.

    • Solvent: The solvent choice can influence reactivity. Acetonitrile is a common and effective solvent.[4] In some cases, a more coordinating solvent might be necessary, but be aware that strongly Lewis basic solvents can favor O-alkylation over the desired C-fluorination.[9]

Problem 2: Formation of Di-fluorinated Byproduct

Your reaction works, but you obtain a significant amount of the di-fluorinated product, complicating purification and lowering the yield of the desired mono-fluorinated compound.

A: The formation of a di-fluorinated byproduct is a classic sign of over-reactivity.[2][3] This happens when the mono-fluorinated product is of similar or greater reactivity than the starting material.

Strategies to Improve Mono-selectivity:

  • Control Stoichiometry: This is the most critical parameter. Use a slight under-stoichiometric amount of the fluorinating agent (e.g., 0.95 equivalents).[1] This ensures the starting material is consumed before the product can significantly react further.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -10 °C) can temper the reactivity and improve selectivity.[7]

  • Use a Milder Reagent: If you are using Selectfluor®, switching to the less reactive NFSI can often solve the di-fluorination problem.[4]

  • Slow Addition: Add the fluorinating agent slowly to the reaction mixture over a period of time to maintain a low instantaneous concentration, which can favor the initial fluorination.

Problem 3: Product Decomposition or Hydrolysis

You see the product forming by TLC, but the yield is low after workup and purification, and you observe new, unidentified spots.

A: α-Fluoro-β-keto esters can be sensitive to both acidic and basic conditions, as well as to nucleophiles. The β-dicarbonyl moiety can be prone to hydrolysis and subsequent decarboxylation.[10]

Mitigation Strategies:

  • Anhydrous Workup: If possible, avoid an aqueous workup altogether. Quench the reaction, filter any solids, and concentrate the solution before proceeding directly to chromatography.

  • Gentle Aqueous Workup: If an aqueous wash is necessary, use a neutral solution like brine instead of acidic or basic washes. Perform the extraction quickly and at a low temperature.

  • Silica Gel Deactivation: Standard silica gel is acidic and can cause product degradation. Deactivate the silica gel by treating it with a solution of triethylamine (e.g., 1-2%) in your eluent system, then flushing with the eluent until the baseline is stable before loading your sample.

  • Alternative Purification: Consider alternative purification methods like flash chromatography with neutral alumina or preparative HPLC if your compound is particularly sensitive.

General Reaction Mechanism

The electrophilic fluorination of a cyclic β-keto ester proceeds via the formation of a nucleophilic enol or enolate, which then attacks the electrophilic fluorine atom of the N-F reagent.

G cluster_0 Enolate Formation cluster_1 Electrophilic Attack start β-Keto Ester enolate Enolate Intermediate start->enolate Base product α-Fluoro-β-Keto Ester enolate->product fluorine_source [F⁺] e.g., Selectfluor® fluorine_source->product

Experimental Protocol: α-Fluorination using Selectfluor®

This protocol provides a reliable starting point for the fluorination of a representative substrate, ethyl 2-oxocyclopentanecarboxylate.

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate (1 mmol, 1.0 eq)

  • Selectfluor® (1.1 mmol, 1.1 eq)

  • Anhydrous Acetonitrile (MeCN, 10 mL)

  • Round-bottom flask, stir bar, and standard glassware (all oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add ethyl 2-oxocyclopentanecarboxylate (1 mmol).[1]

  • Dissolution: Add anhydrous acetonitrile (10 mL) and stir until the substrate is fully dissolved.

  • Reagent Addition: In a single portion, add Selectfluor® (1.1 mmol) to the stirred solution at room temperature.[4] For substrates prone to di-fluorination, consider cooling the solution to 0 °C and adding the reagent in portions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically a few hours).[4]

  • Quenching & Extraction: Upon completion, quench the reaction by adding water (10 mL). Extract the product with ethyl acetate (3 x 15 mL).[4]

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired α-fluoro-β-keto ester.[4] Use a hexane/ethyl acetate eluent system. If product instability is observed, consider deactivating the silica gel.

References
  • García-García, P., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(21), 5188. [Link]

  • Drakes, C., et al. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of Chemical and Pharmaceutical Research, 7(8), 698-706. [Link]

  • Kim, S. H., et al. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(24), 10146–10151. [Link]

  • Bryman, L. M. (1996). U.S. Patent No. 5,493,025. U.S.
  • Kim, D. Y., & Park, E. J. (2002). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters, 4(4), 545–547. [Link]

  • Reddit user discussion. (2025). Electrophilic fluorination in benzylic position in presence of nitro and phosphonate (NFSI vs selectfluor). r/Chempros Reddit Forum.[Link]

  • CHEM 330 Lecture Notes. (n.d.). Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild. Course Hero.[Link]

  • Drakes, C., et al. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Semantic Scholar.[Link]

  • Sodeoka, M., et al. (2006). Catalytic Enantioselective Fluorination of Oxindoles. Tetrahedron, 62(32), 7520-7527. [Link]

  • Wang, Y., et al. (2015). Asymmetric copper-catalyzed fluorination of cyclic β-keto esters in a continuous-flow microreactor. Organic & Biomolecular Chemistry, 13(36), 9474-9478. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.[Link]

Sources

Optimization

common side reactions in the synthesis of gem-difluorinated ketones

Topic: Troubleshooting Common Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Guide [v2.4] Introduction: The Stability-Reactivity Paradox Gem-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Guide [v2.4]

Introduction: The Stability-Reactivity Paradox

Gem-difluorinated ketones (


) are critical bioisosteres in drug design, offering metabolic stability and modulated pKa values compared to their non-fluorinated counterparts. However, their synthesis is plagued by a paradox: the same electron-withdrawing effect that makes the final product valuable also makes the intermediates highly reactive toward hydration , cleavage , and elimination .

This guide deconstructs the three most prevalent synthetic failures:

  • Selectivity Failure during direct electrophilic fluorination (Mono- vs. Di- vs. Poly-fluorination).

  • Proton Quenching during building-block assembly (Reformatsky-type reactions).

  • Post-Synthetic Instability (The "Phantom Yield" caused by hydration and elimination).

Module 1: Direct Electrophilic Fluorination

Core Method: Reaction of enolizable ketones with


-F reagents (e.g., Selectfluor™, NFSI).
The Problem: The "Runaway" Fluorination

Direct difluorination is a stepwise process. The introduction of the first fluorine atom alters the electronics of the alpha-carbon, often making the second enolization faster or slower than the first, leading to mixtures.

Common Side Reactions & Mechanisms
Side ReactionSymptomRoot Cause
Monofluorination Incomplete conversion; difficult separation of mono/di products.Kinetic Stalling: The first fluorine is EWG, lowering the pKa of the remaining

-proton but also making the C=C enol less nucleophilic toward the second

attack.
Trifluorination Formation of

-trifluoro ketones.
Regioselectivity Failure: If the ketone has enolizable protons on both sides, the highly electrophilic mono-fluoro ketone may enolize on the non-fluorinated side.
C-C Cleavage Loss of alkyl groups; formation of fluorinated esters/acids.Nucleophilic Attack: The activated carbonyl is susceptible to cleavage by nucleophiles (even water/alcohols) via a Haloform-type mechanism.
Pathway Analysis (Graphviz)

The following diagram illustrates the competitive pathways between mono-, di-, and side-product formation.

FluorinationPath Ketone Starting Ketone Enol1 Enol / Enamine A Ketone->Enol1 Activation Mono Monofluoro Ketone (Intermediate) Enol1->Mono + Selectfluor Enol2 Fluoro-Enol B Mono->Enol2 Re-enolization Tri Trifluoro Side Product (Over-reaction) Mono->Tri Regio-scrambling (if u03b1' protons exist) Di Gem-Difluoro Ketone (Target) Enol2->Di + Selectfluor Cleave C-C Cleavage (Nucleophilic Attack) Di->Cleave Nu- attack (H2O/ROH)

Figure 1: Kinetic competition in stepwise electrophilic fluorination. Note that 'Mono' accumulation occurs if Enol2 formation is rate-limiting.

Troubleshooting Protocol: Optimizing Selectfluor™ Reactions

Scenario: You have a mixture of mono- and difluorinated products.

  • Switch Activation Mode:

    • Standard: Lewis Acid (ZnCl2, TiCl4).

    • Optimization: Use Enamine Activation (pyrrolidine/morpholine). Enamines are more nucleophilic than enols, driving the reaction toward the difluoro species more effectively.

  • Temperature Cycling:

    • Start at 0°C for the first fluorination.

    • Warm to reflux (MeCN) for the second fluorination to overcome the inductive deactivation of the first fluorine.

  • Water Management:

    • Strictly anhydrous conditions are required. Water competes with the enol for the electrophile and can hydrolyze the intermediate iminium species (in enamine catalysis).

Module 2: Building Block Assembly (Reformatsky)

Core Method: Reaction of ethyl bromodifluoroacetate (


) with aldehydes/imines using Zn or Rh catalysts.
The Problem: The "Quenched" Nucleophile

The difluoro-Reformatsky reagent is notoriously finicky. The


 group destabilizes the organozinc intermediate, making it prone to protonation before it can attack the electrophile.
Common Side Reactions
  • Protonation (H-Quenching):

    • Observation: Recovery of ethyl difluoroacetate (

      
      ) instead of product.
      
    • Cause: Trace moisture in solvent or on the Zinc surface. The

      
       bond is highly basic.
      
  • Self-Condensation:

    • Observation: Formation of difluoro-acetoacetate derivatives.[1][2][3]

    • Cause: High concentration of the reagent relative to the electrophile.

  • Beta-Elimination (during workup):

    • Observation: Formation of

      
      -fluoro- 
      
      
      
      -unsaturated esters.[4]
    • Cause: Acidic workup promoting dehydration followed by defluorination.

Decision Matrix: Reformatsky Troubleshooting

ReformatskyFix Issue Problem: Low Yield in Reformatsky Reaction Check1 Is the byproduct Ethyl Difluoroacetate? Issue->Check1 Yes1 Yes (Protonation) Check1->Yes1 No1 No (No Reaction) Check1->No1 Sol1 Solution: TMSCl Activation Use freshly activated Zn Dry THF over sieves Yes1->Sol1 Sol2 Solution: Switch Metal Use RhCl(PPh3)3 / Et2Zn (Honda-Reformatsky) No1->Sol2

Figure 2: Troubleshooting logic for Zinc-mediated difluoroalkylation failures.

Module 3: The "Phantom" Side Reactions (Stability)

Users often synthesize the product successfully but lose it during isolation.

Hydrate Formation (The "Disappearing" Carbonyl)

Gem-difluoroketones are extremely electrophilic. In the presence of water (atmospheric moisture or aqueous workup), they form stable gem-diols .

  • Reaction:

    
    
    
  • Diagnosis:

    • 
       NMR: Carbonyl peak shifts from ~185 ppm to ~95 ppm (tetrahedral).
      
    • IR: Loss of C=O stretch, appearance of broad OH.

  • Fix: This is often reversible. Distill the product from

    
     or concentrated 
    
    
    
    to dehydrate back to the ketone. Do not discard the "impurity" without checking this.
Dehydrofluorination (Elimination)

Under basic conditions (e.g.,


 during workup or amine chromatography), the 

-protons (if present on the

group) become acidic.
  • Reaction:

    
     (Vinyl Fluoride Enone).
    
  • Prevention: Avoid basic workups. Use neutral alumina for purification instead of silica (which can be slightly acidic/basic depending on grade) or standard silica buffered with 1%

    
     (risk). Best practice:  Distillation is preferred over chromatography for volatile difluoroketones.
    

FAQ: Expert Troubleshooting

Q1: I see a 1:1 mixture of mono- and difluorinated ketone by NMR. Can I push the reaction to completion?

  • Answer: Rarely by just adding more reagent. The monofluorinated product is deactivated.

    • Protocol: Isolate the mixture and subject it to a second round of fluorination using a stronger activation method (e.g., switch from direct heating to microwave irradiation or use

      
       catalysis).
      

Q2: My Reformatsky reaction initiates but stops at 50% conversion.

  • Answer: The Zinc surface has likely become passivated by zinc salts formed during the reaction.

    • Protocol: Add Trimethylsilyl chloride (TMSCl) (0.1 equiv) at the start. It cleans the Zn surface and traps the alkoxide intermediate as a silyl ether, preventing it from coating the metal.

Q3: Why does my product decompose on the silica column?

  • Answer: Silica gel contains surface hydroxyls that can act as nucleophiles or general acids/bases, promoting hydration or HF elimination.

    • Protocol: Use deactivated silica (treat with 5% water) or switch to reverse-phase chromatography (C18) with buffered eluents (Ammonium Acetate, pH 4-5).

References

  • Mechanisms of Electrophilic Fluorination

    • Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A very practical electrophile. Journal of Fluorine Chemistry.
  • The Honda-Reformatsky Reaction (Rh-Catalyzed)

    • Sato, K., Tarui, A., Omote, M., Kumadaki, I., & Ando, A. (2006).[2] Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones. Organic Syntheses.

  • Hydration Equilibrium of Fluorinated Ketones

    • Linderman, R. J., & Graves, D. M. (1989). Oxidation of fluoroalkyl-substituted carbinols. The Journal of Organic Chemistry.
  • Dehydrofluorination Risks

    • Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews.

Sources

Troubleshooting

refining workup procedures for reactions involving fluorinating agents

Status: Operational | Tier: L3 (Senior Application Scientist) | Topic: Workup Refinement Welcome to the Fluorination Workup Knowledge Base Objective: This guide addresses the specific challenges of isolating fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 (Senior Application Scientist) | Topic: Workup Refinement

Welcome to the Fluorination Workup Knowledge Base

Objective: This guide addresses the specific challenges of isolating fluorinated molecules. Unlike standard organic workups, fluorination introduces unique hazards (HF generation, shock-sensitive residues) and physical anomalies (fluorous emulsions, density inversions).

How to use this guide: Select the module below that matches your reagent class. Each section contains Standard Operating Procedures (SOPs) , Troubleshooting Logic , and Self-Validating Checkpoints to ensure safety and purity.

Module 1: Nucleophilic Fluorinating Agents (DAST, Deoxo-Fluor™, XtalFluor®)

Critical Hazard Warning: DAST and Deoxo-Fluor release Hydrogen Fluoride (HF) upon contact with moisture. DAST residues can become shock-sensitive and explosive if heated >90°C. NEVER distill DAST reaction mixtures to dryness without prior quenching.

Ticket #101: Safe Quenching & HF Neutralization

User Issue: "My reaction is complete, but I am afraid of the exotherm during quenching. How do I prevent 'volcanoing' or black tar formation?"

The Solution: Inverse Addition Protocol Standard addition (adding water to the reaction) concentrates heat and acid, leading to decomposition. You must use Inverse Addition .

SOP: The "Cold-Inverse" Quench

  • Dilution: Dilute the reaction mixture with an inert solvent (DCM or CHCl₃) equal to 2x the reaction volume.

  • Preparation: Prepare a vigorously stirring biphasic quench mixture (Sat. NaHCO₃ + Ice) in a beaker 5x larger than your reaction volume.

  • Transfer: Transfer the reaction mixture slowly via cannula or dropping funnel into the bicarbonate slurry.

  • Temperature Control: Maintain internal temperature <10°C. If it rises, stop addition immediately.

Self-Validating Checkpoint:

  • Visual: Evolution of CO₂ bubbles must be steady, not violent.

  • Chemical: After addition is complete, test the pH of the aqueous layer. It must be basic (pH > 8). If acidic, add solid NaHCO₃ until bubbling ceases.

Data Visualization: DAST/Deoxo-Fluor Safety Logic

DAST_Workup Start Reaction Complete (DAST/Deoxo-Fluor) Dilute Dilute with DCM (1:2) Start->Dilute CheckTemp Check Internal Temp Dilute->CheckTemp Decision Is Temp > 50°C? CheckTemp->Decision Cool Cool to -78°C or 0°C Decision->Cool Yes (Risk of Explosion) QuenchPrep Prepare Sat. NaHCO3 + Ice (Receiver Vessel) Decision->QuenchPrep No Cool->QuenchPrep InverseAdd INVERSE ADDITION (Pour Rxn into Bicarb) QuenchPrep->InverseAdd PhaseSep Phase Separation InverseAdd->PhaseSep TestPH Checkpoint: Aqueous pH > 8? PhaseSep->TestPH AddBase Add Solid NaHCO3 TestPH->AddBase No (Acidic) Proceed Proceed to Extraction TestPH->Proceed Yes (Neutralized) AddBase->TestPH

Caption: Workflow for safely quenching nucleophilic fluorination reactions to prevent thermal runaway and HF release.

Module 2: Electrophilic Fluorinating Agents (Selectfluor®)[1]

Technical Insight: Selectfluor is an oxidant and a salt. The byproduct (H-FEDA) is water-soluble but can complicate purification if not removed early.

Ticket #202: Removing Selectfluor Byproducts

User Issue: "I have a white solid crashing out during workup, and my NMR shows broad peaks."

The Solution: Solubility Switching Selectfluor residues are highly polar. If your product is lipophilic, you can wash them away.[1] If your product is polar, you must precipitate the byproduct.

Comparative Protocol Table

ScenarioProduct SolubilityWorkup StrategyKey Step
A Lipophilic (Soluble in Ether/DCM)Aqueous Wash Dilute with Ether; wash 3x with water. H-FEDA goes into water.
B Polar/AmphiphilicPrecipitation Add cold DCM/Hexanes. Filter the white solid (Byproduct). Concentrate filtrate.
C Water SolubleCation Exchange Pass through a short pad of SCX (Strong Cation Exchange) resin to trap H-FEDA.

Self-Validating Checkpoint:

  • 1H NMR: Look for the disappearance of the H-FEDA peaks (typically broad signals around 3.5-4.5 ppm depending on solvent).

  • Starch-Iodide Test: Selectfluor is an oxidant. A drop of the organic layer on starch-iodide paper should not turn blue (indicating excess reagent is removed).

Module 3: Universal Troubleshooting (Emulsions & Trace HF)
Ticket #301: The "Rag Layer" (Emulsions)

User Issue: "I used a fluorinated solvent (or product), and now I have a third layer in my separatory funnel that won't separate."

Root Cause: Fluorinated compounds have high density and unique surface tension, often matching the density of the aqueous wash, creating a suspension.

Troubleshooting Guide:

  • The Filter Trick: Pass the entire biphasic mixture through a pad of Celite or a loose plug of glass wool. This physically breaks the surface tension of the micro-droplets.

  • Density Modification:

    • If organic is bottom: Add DCM (increases density).

    • If organic is floating: Add brine (increases aqueous density).

  • The "Salt-Out": Saturate the aqueous layer with solid NaCl. This forces organics out of the aqueous phase.

Ticket #302: Trace HF Scavenging

User Issue: "My product is degrading on the column, or my NMR tube is getting etched."

The Solution: Solid-Phase Scavenging Liquid washes often leave trace HF associated with the organic phase via hydrogen bonding.

Protocol:

  • Post-Extraction: After drying with MgSO₄, add 5% w/w Calcium Carbonate (CaCO₃) or Basic Alumina to the organic flask.

  • Stir: Stir for 15 minutes.

  • Filter: Filter through a sintered glass funnel.

Data Visualization: Emulsion Breaking Logic

Emulsion_Fix Start Emulsion / Rag Layer Filter Filter through Celite/Glass Wool Start->Filter Check Separation? Filter->Check Brine Add Brine (Salt Out) Check->Brine No Centrifuge Centrifugation Check->Centrifuge Still Stuck Success Clean Interface Check->Success Yes Brine->Check Centrifuge->Success

Caption: Step-by-step logic for breaking stubborn emulsions common in fluorinated solvent extractions.

References & Authoritative Grounding
  • Safety of DAST/Deoxo-Fluor:

    • Lal, G. S., et al.[2] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." J. Org. Chem.1999 , 64, 7048. Link

    • Messina, F., et al. "Scale-up of a DAST Fluorination: Safety and Process Improvements." Org.[2][3][4][5][6] Process Res. Dev.2018 , 22, 10, 1441–1447. Link

  • Selectfluor Workup & Mechanism:

    • Banks, R. E. "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." J. Fluorine Chem.1998 , 87, 1-17. Link

  • Trace HF Removal & Scavenging:

    • Rosen, T. C., et al. "Simple and efficient removal of HF from fluorination reactions." Org.[2][3][4][5][6] Process Res. Dev.2014 , 18, 1045. (General reference for basic alumina usage in fluorination workups).

For further assistance, please contact the Process Safety Group or consult your internal EHS guidelines regarding Hydrofluoric Acid exposure protocols.

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of Fluorinated Cycloheptane Derivatives

Welcome to the technical support center for the synthesis of fluorinated cycloheptane derivatives. Seven-membered rings are crucial motifs in many bioactive compounds, but their synthesis is notoriously challenging due t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated cycloheptane derivatives. Seven-membered rings are crucial motifs in many bioactive compounds, but their synthesis is notoriously challenging due to inherent enthalpic and entropic constraints.[1] The strategic incorporation of fluorine can dramatically enhance the pharmacokinetic and physicochemical properties of these molecules, making them highly valuable in drug discovery.[2][3]

This guide is structured as a series of troubleshooting questions and field-proven answers to help you navigate the complexities of constructing these challenging scaffolds with high stereocontrol.

Part 1: Foundational Troubleshooting

This section addresses common issues applicable to most fluorination and cycloheptane synthesis reactions.

Q1: My reaction is failing or giving a very low yield. What are the first things I should check?

A1: This is a common starting point for troubleshooting. Before investigating complex mechanistic pathways, always verify the fundamentals. The vast majority of failures in fluorination chemistry stem from a few key parameters.

  • Anhydrous Conditions: This is non-negotiable. Many fluorinating reagents, both nucleophilic (like DAST) and electrophilic precursors, can be highly sensitive to moisture.[4] Even trace amounts of water can quench the reagent or lead to unwanted side products.

    • Actionable Advice: Ensure all glassware is rigorously oven- or flame-dried. Use freshly distilled, anhydrous solvents. Handle reagents under an inert atmosphere (Nitrogen or Argon).

  • Reagent Quality & Activity: Fluorinating agents can degrade over time. An old bottle of a reagent may not have the same activity as a new one.

    • Actionable Advice: If possible, test your reagent on a simple, reliable substrate you know should work. For sensitive reagents, purchase from a reputable supplier and use a fresh bottle.

  • Temperature Control: Many fluorination reactions are highly exothermic or have competing pathways with different activation energies.

    • Actionable Advice: Precise temperature control is critical. A reaction that fails at room temperature might proceed smoothly at 0 °C or -78 °C. For instance, lowering the temperature can often favor substitution over elimination.[4]

start Start: Low Yield or No Reaction check_anhydrous Are conditions strictly anhydrous? start->check_anhydrous check_reagent Is the fluorinating reagent active? check_anhydrous->check_reagent Yes fail Re-evaluate Synthetic Strategy check_anhydrous->fail No (Dry glassware/solvents) check_temp Is the temperature optimized? check_reagent->check_temp Yes check_reagent->fail No (Use fresh/tested reagent) check_substrate Is the substrate compatible/reactive? check_temp->check_substrate Yes check_temp->fail No (Screen temperatures, e.g., -78°C to RT) success Reaction Optimized check_substrate->success Yes check_substrate->fail No (Consider substrate derivatization)

Caption: Initial troubleshooting decision tree for low-yield reactions.

Part 2: Strategy-Specific Troubleshooting

The construction of fluorinated cycloheptanes can be broadly approached via three main strategies. This section addresses common problems encountered in each.

Strategy A: Functionalization of a Pre-formed Cycloheptane Ring

This approach involves synthesizing a cycloheptane core first, followed by stereoselective fluorination. Deoxofluorination of cyclic ketones is a common method.[5]

A2: This is a classic challenge in deoxofluorination chemistry. The mechanism can proceed through an intermediate with carbocationic character, making it susceptible to competing E1/E2 elimination pathways, especially in strained or sterically hindered systems.[4]

  • Mechanistic Insight: The desired SN2-like pathway (leading to the difluoride) is in competition with elimination pathways (leading to fluoro-alkenes). Lowering the reaction temperature kinetically favors the substitution pathway.

  • Troubleshooting Steps:

    • Lower the Temperature: Begin the reaction at -78 °C and allow it to warm very slowly to room temperature. Maintaining a low temperature profile is the single most effective way to minimize elimination.[4]

    • Solvent Choice: While Dichloromethane (DCM) is standard, consider less polar solvents like hexane or toluene, which can sometimes disfavor the formation of charged intermediates that lead to elimination.

    • Choice of Reagent: Deoxo-Fluor™ is often considered more thermally stable and can sometimes give cleaner reactions than DAST.[6] If one fails, try the other. For very sensitive substrates, newer reagents like Fluolead™ or PyFluor® might offer milder conditions.

sub Cycloheptanone + DAST int [Intermediate] sub->int -HF prod_sn2 gem-Difluorocycloheptane (Desired Product) int->prod_sn2 SN2-like Pathway (Favored at Low Temp) prod_e2 Vinyl Fluoride (Side Product) int->prod_e2 E2/E1 Pathway (Favored at High Temp)

Caption: Competing pathways in deoxofluorination of cycloheptanones.

Strategy B: Ring Expansion Reactions

Building the seven-membered ring from a more readily available six-membered precursor (e.g., a cyclohexanone derivative) is a powerful strategy.[5] Common methods include Tiffeneau-Demjanov and related semipinacol rearrangements.[7][8]

A3: Ring expansions proceeding through carbocation intermediates are inherently prone to rearrangements, and stereochemical control can be elusive.[8] The key is to control the formation and fate of this intermediate.

  • Mechanistic Insight: The regioselectivity of the ring expansion is determined by which carbon of the ring migrates. This is governed by migratory aptitude (more substituted carbons migrate more readily) and stereoelectronic effects (the migrating bond must often align with the p-orbital of the carbocation). The fluorine atom's strong inductive effect can significantly influence carbocation stability and, therefore, the reaction pathway.

  • Troubleshooting Steps:

    • Control Carbocation Formation: The Tiffeneau-Demjanov reaction, which uses diazomethane on a cyanohydrin, often proceeds under milder conditions than acid-catalyzed pinacol-type rearrangements, potentially reducing side reactions.

    • Substrate Control: The stereochemistry of the starting material is paramount. Ensure the precursor alcohol (or amine) is diastereomerically pure. The relative stereochemistry of the leaving group and the migrating group can dictate the conformation leading to expansion, thereby influencing the stereochemical outcome of the product.

    • Consider Alternative Methods: If carbocationic methods fail, explore radical-based ring expansions or transition-metal-catalyzed approaches, which proceed through different mechanisms and may offer complementary selectivity. The Buchner ring expansion, for example, involves a cyclopropanation followed by electrocyclic opening and can be a reliable way to access cycloheptatrienes.[7]

Strategy C: Asymmetric Electrophilic Fluorination

This strategy involves creating a chiral enolate from a cycloheptanone derivative and trapping it with an electrophilic fluorine source (e.g., Selectfluor®, NFSI) to set a stereocenter.

A4: Achieving high enantioselectivity in the fluorination of flexible seven-membered rings is challenging. The catalyst must effectively shield one face of the enolate intermediate.

  • Mechanistic Insight: The organocatalyst (e.g., a primary amine like a Jørgensen-Hayashi catalyst) forms a chiral enamine or enolate with the ketone. The steric environment created by the catalyst directs the incoming electrophilic fluorinating agent (like NFSI or Selectfluor®) to one face.[9][10] The conformational flexibility of the cycloheptane ring can make it difficult for the catalyst to create a well-defined chiral pocket.

  • Troubleshooting Steps:

    • Catalyst Screening: This is the most critical variable. A catalyst that works for a six-membered ring may not be optimal for a seven-membered one. Screen a variety of catalysts with different steric and electronic properties (e.g., cinchona alkaloids, primary amine-based catalysts, phase-transfer catalysts).[9][11]

    • Fluorinating Reagent: The size of the N-F reagent matters. The bulky nature of Selectfluor® can sometimes lead to higher selectivity than the smaller NFSI, or vice-versa, depending on the catalyst's chiral environment.

    • Solvent and Temperature: The solvent can influence the conformation of both the cycloheptane ring and the catalyst-substrate complex. Screen a range of polar aprotic (e.g., MeCN, THF) and non-polar (e.g., Toluene, Hexane) solvents. Lowering the temperature often enhances selectivity by reducing conformational mobility.

ReagentTypeCommon UseKey Considerations
DAST NucleophilicDeoxyfluorination (Alcohols -> Fluorides)Thermally unstable; can promote elimination.[4][12]
Deoxo-Fluor™ NucleophilicDeoxyfluorinationMore thermally stable alternative to DAST.[6]
Selectfluor® ElectrophilicFluorination of enolates, arenesCrystalline solid, easy to handle, but bulky.[9][13]
NFSI ElectrophilicFluorination of enolates, C-H bondsHighly reactive; less sterically demanding than Selectfluor®.[10][13]
Part 3: Experimental Protocol Example

This section provides a representative protocol for a common transformation.

Deoxofluorination of a Cycloheptanol Derivative with Deoxo-Fluor™

This protocol is a general guideline for converting a secondary alcohol on a cycloheptane ring to a fluoride, adapted from standard laboratory procedures.[4]

  • Safety Note: Deoxo-Fluor™ is corrosive and reacts with water. All operations must be carried out in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE).

Protocol Steps:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the cycloheptanol substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add Deoxo-Fluor™ (1.2 eq) dropwise via syringe to the stirred solution over 15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully, add the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution!

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Workup: Combine the organic layers, wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the desired fluorinated cycloheptane.

Caption: Experimental workflow for a typical deoxofluorination reaction.

References
  • Herasymchuk, M., et al. (n.d.). Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. ResearchGate. Available at: [Link]

  • In, S. (n.d.). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. ResearchGate. Available at: [Link]

  • (2025, August 19). Migrating Group Strategy for Remote Functionalization of Seven-Membered Rings. National Institutes of Health. Available at: [Link]

  • Barberán, S., et al. (2024, April 11). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. ACS Publications. Available at: [Link]

  • (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Available at: [Link]

  • (n.d.). Fluorine Chemistry for Organic Chemists: Problems and Solutions. ResearchGate. Available at: [Link]

  • Mlostoń, G., et al. (2022, October 20). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. National Institutes of Health. Available at: [Link]

  • (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]

  • Mlostoń, G., et al. (2022, October 17). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI. Available at: [Link]

  • (2024, August 12). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. National Library of Medicine. Available at: [Link]

  • (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Wiley Online Library. Available at: [Link]

  • Duan, J., et al. (2003, May 30). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. National Library of Medicine. Available at: [Link]

  • (n.d.). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate. Available at: [Link]

  • (n.d.). Ring expansion and contraction. Wikipedia. Available at: [Link]

  • (2024, November 15). Ring Expansion Rearrangements. Chemistry Steps. Available at: [Link]

  • (2026, January 28). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate. Available at: [Link]

  • Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press. Available at: [Link]

  • (n.d.). one-carbon ring expansion of cycloalkanones to conjugated cycloalkenones. Organic Syntheses. Available at: [Link]

  • Paquin, J. (n.d.). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie. Available at: [Link]

  • (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Available at: [Link]

  • (n.d.). Fluoroarene synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Synthesis of polyfluorinated cycloheptane derivative 504. ResearchGate. Available at: [Link]

  • D.T.F. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. National Institutes of Health. Available at: [Link]

  • Soderberg, T. (2023, August 1). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]

  • Marigo, M., & Jørgensen, K. A. (n.d.). Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA. Available at: [Link]

  • Ma, J.-A. (2012, June 11). Enantioselective Synthesis of Cyclopropanes That Contain Fluorinated Tertiary Stereogenic Carbon Centers: A Chiral Fluoro Carban. Wiley Online Library. Available at: [Link]

  • (2026, February 9). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Available at: [Link]

  • (n.d.). The fluorinated stereotriad challenge. ResearchGate. Available at: [Link]

  • Yokokawa, F., et al. (n.d.). Regioselective Synthesis of α-Fluorinated Cyclopentenones via Organocatalytic Difluorocyclopropanation and Fluorine-. Wiley Online Library. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing reactivity of fluorinated vs non-fluorinated cycloheptanones

Comparative Reactivity Guide: Cycloheptanone vs. -Fluorocycloheptanone Executive Summary This technical guide analyzes the divergent reactivity profiles of cycloheptanone (1) and its fluorinated analog, -fluorocyclohepta...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: Cycloheptanone vs. -Fluorocycloheptanone

Executive Summary

This technical guide analyzes the divergent reactivity profiles of cycloheptanone (1) and its fluorinated analog,


-fluorocycloheptanone (2) . Designed for medicinal chemists and process engineers, this document moves beyond basic functional group analysis to explore how the unique conformational flexibility of the seven-membered ring interacts with the stereoelectronic demands of the fluorine atom.

Key Takeaway: While fluorine inductively activates the carbonyl group (


 effect), it simultaneously imposes severe stereoelectronic constraints (dipole minimization, gauche effect) that can retard nucleophilic attack or alter regioselectivity entirely.
Structural & Electronic Fundamentals

The seven-membered ring is unique due to its high conformational flexibility (pseudorotation). The introduction of a fluorine atom at the


-position collapses this flexibility into a more defined energetic trough due to dipolar interactions.
1.1 Conformational Analysis
  • Cycloheptanone (1): Exists primarily as a fluxional mixture of Twist-Chair (TC) and Twist-Boat (TB) conformers. The carbonyl carbon is relatively accessible from both faces.

  • 
    -Fluorocycloheptanone (2):  The C-F bond introduces a strong dipole. To minimize dipole-dipole repulsion with the carbonyl oxygen (
    
    
    
    vs.
    
    
    ), the fluorine atom preferentially adopts a pseudo-axial orientation in non-polar media. This contrasts with chloro- or bromo-analogs, which often prefer equatorial positions due to steric bulk.

Impact: The pseudo-axial fluorine shields one face of the carbonyl, creating a "gated" electrophile.

Conformation cluster_0 Cycloheptanone (Non-fluorinated) cluster_1 α-Fluorocycloheptanone C7_TC Twist-Chair (Major) C7_TB Twist-Boat (Minor) C7_TC->C7_TB Pseudorotation Low Barrier (< 5 kcal/mol) F_Eq Pseudo-Equatorial F (Dipole Aligned) F_Ax Pseudo-Axial F (Dipole Opposed) F_Eq->F_Ax Dipole Minimization Major Conformer

Figure 1: Conformational equilibria showing the restriction of pseudorotation upon fluorination.

Reactivity Profile: Nucleophilic Addition

The reactivity of the carbonyl carbon is a tug-of-war between inductive activation and stereoelectronic deactivation.

FeatureCycloheptanone

-Fluorocycloheptanone
Mechanistic Driver
Carbonyl Electrophilicity ModerateHigh F exerts strong

(inductive) withdrawal, lowering LUMO (

) energy.
Hydration Equilibrium (

)
LowElevated Electron-deficient carbonyl is more prone to forming gem-diols (hydrates).
Reduction Rate (

)
FastSlower / Anomalous Cieplak Effect: The

orbital lowers the transition state energy only if antiperiplanar, but the dipole-preferred conformation often misaligns this overlap.
Facial Selectivity Low (Steric control)High (Dipolar control) Nucleophiles attack anti to the pseudo-axial fluorine to avoid electrostatic repulsion.
Mechanism: The "Gated" Electrophile

In


-fluorocycloheptanone, the C-F bond creates a localized negative electrostatic potential. An incoming nucleophile (Nu

) experiences repulsion if it approaches from the fluorine side. Consequently, addition is highly diastereoselective, typically yielding the trans-fluorohydrin .
Enolization & Regioselectivity

One of the most critical differences lies in how these molecules react with bases.

3.1 Thermodynamic vs. Kinetic Acidity
  • Acidity (

    
    ):  The 
    
    
    
    -proton in (2) is significantly more acidic (approx. 3-5
    
    
    units lower) than in (1) due to inductive stabilization of the negative charge.
  • Enolate Stability: Despite higher acidity, the resulting enolate of (2) is destabilized by lone-pair repulsion between the fluorine and the enolate oxygen (

    
    -heteroatom effect).
    
3.2 Regiocontrol in Alkylation

When treating


-fluorocycloheptanone  with a base (e.g., LDA), deprotonation can occur at C2 (bearing F) or C7 (non-fluorinated).
  • Kinetic Control: Deprotonation at C7 is often preferred to avoid the repulsion of the F lone pairs in the transition state.

  • Thermodynamic Control: The more substituted enolate (C2) might form, but it is prone to defluorination (elimination of

    
    ) to form an 
    
    
    
    -unsaturated ketone.

Protocol Tip: To alkylate


-fluorocycloheptanone, use soft enolization methods (e.g., silyl enol ethers) rather than hard lithium enolates to prevent defluorination.
Redox Transformations: Baeyer-Villiger Oxidation

The Baeyer-Villiger (BV) oxidation highlights the "anti-migration" effect of fluorine.

  • Standard Rule: The group best able to stabilize a positive charge migrates (Tertiary > Secondary > Primary).

  • Fluorine Effect: The

    
    -fluorine is strongly electron-withdrawing, destabilizing the positive charge character on the migrating carbon in the Criegee intermediate.
    

Outcome: In


-fluorocycloheptanone, the non-fluorinated methylene group (C7)  migrates preferentially, even if the fluorinated carbon (C2) is more substituted.

BV_Oxidation cluster_inputs Keto α-Fluorocycloheptanone Criegee Criegee Intermediate (Tetrahedral Adduct) Keto->Criegee Nucleophilic Attack mCPBA m-CPBA mCPBA->Criegee TS_PathA Path A: Migration of C(H)-F (Destabilized TS) Criegee->TS_PathA Electronic Mismatch TS_PathB Path B: Migration of CH2 (Favored TS) Criegee->TS_PathB Electronic Match ProdA Lactone A (Oxygen adjacent to F) TS_PathA->ProdA Minor Product ProdB Lactone B (Oxygen distal to F) TS_PathB->ProdB Major Product

Figure 2: Divergent regioselectivity in Baeyer-Villiger oxidation driven by electronic destabilization.

Experimental Protocols
Protocol A: Electrophilic Fluorination of Cycloheptanone

Direct synthesis of


-fluorocycloheptanone using Selectfluor™.
  • Enamine Formation:

    • Charge a flask with cycloheptanone (10 mmol), pyrrolidine (12 mmol), and toluene (50 mL).

    • Reflux with a Dean-Stark trap for 4 hours to remove water.

    • Concentrate in vacuo to yield the crude enamine.

  • Fluorination:

    • Dissolve the crude enamine in anhydrous Acetonitrile (MeCN, 40 mL).

    • Cool to 0°C under

      
      .
      
    • Add Selectfluor™ (11 mmol) portion-wise over 30 minutes. (Exothermic!)

    • Stir at room temperature for 2 hours.

  • Hydrolysis:

    • Add 10% HCl (20 mL) and stir vigorously for 30 minutes to hydrolyze the iminium intermediate.

  • Workup:

    • Extract with diethyl ether (

      
       mL). Wash combined organics with brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

      
      -Fluoroketones are often volatile; use care during rotary evaporation.
      
Protocol B: Comparative Reduction Assay

To quantify reactivity differences.

  • Prepare a 0.1 M solution of (1) and (2) in Ethanol (separate vials).

  • Add 0.5 equivalents of

    
     at 0°C.
    
  • Quench aliquots at 1, 5, 15, and 30 minutes with 1M HCl.

  • Analyze by GC-MS or NMR.

    • Expectation:(1) will reach >90% conversion significantly faster than (2) due to the transition state effects described in Section 2.

References
  • Pattison, G. (2017).

    
    -fluoroketones may influence their reactivity.[1] Beilstein Journal of Organic Chemistry, 13, 2915–2921. Link
    
  • Martins, F. A., et al. (2017).[2] Conformational impact of structural modifications in 2-fluorocyclohexanone. Beilstein Journal of Organic Chemistry, 13, 1781–1787.[2] Link[2]

  • Basso, E. A., et al. (2015).[3] The conformational analysis of 2-halocyclooctanones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 461-466. Link

  • Banks, R. E. (1992). Selectfluor™ reagent F-TEDA-BF4: A user-friendly electrophilic fluorinating agent. Journal of Fluorine Chemistry, 58(2-3), 238. Link

  • Crandall, J. K., et al. (1968).

    
    -halocyclohexanones. The Journal of Organic Chemistry, 33(6), 2375-2379. Link
    

Sources

Comparative

comparative study of fluorinating agents for the synthesis of gem-difluoro compounds

Executive Summary The transformation of carbonyl groups (aldehydes and ketones) into gem-difluoro moieties is a cornerstone reaction in medicinal chemistry.[1] The gem-difluoro group ( ) acts as a lipophilic, metabolical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transformation of carbonyl groups (aldehydes and ketones) into gem-difluoro moieties is a cornerstone reaction in medicinal chemistry.[1] The gem-difluoro group (


) acts as a lipophilic, metabolically stable bioisostere for carbonyls and ethers, often improving the pharmacokinetic profile of drug candidates.

This guide objectively compares the four dominant nucleophilic fluorinating agents: DAST , Deoxo-Fluor® , XtalFluor-E/M® , and Fluolead™ . While DAST remains the historical benchmark, modern alternatives offer superior thermal stability and safety profiles suitable for scale-up, often with distinct mechanistic requirements regarding additives.

Part 1: The Reagent Landscape

The Incumbents: Liquid Reagents
  • DAST (Diethylaminosulfur trifluoride): The ubiquitous standard. It is highly reactive but thermally unstable and moisture-sensitive.

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): A structural analog of DAST designed for better thermal stability. It remains a liquid but is less prone to catastrophic decomposition than DAST.

The Modern Challengers: Crystalline Solids[2]
  • XtalFluor-E® / -M®: Dialkylaminodifluorosulfinium tetrafluoroborate salts.[2][3][4] These are "fluoride-starved" reagents that require exogenous promoters (e.g., DBU,

    
    ). They do not generate free HF in situ, making them compatible with glass and significantly safer.[5]
    
  • Fluolead™ (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride): A newer generation aryl-sulfur trifluoride. It combines the self-sufficiency of DAST (no additives needed) with the stability of a solid, non-hygroscopic compound.

Part 2: Comparative Performance Analysis

Thermal Stability & Safety (DSC Data)

Safety is the primary differentiator. DAST is notorious for explosive decomposition at elevated temperatures. The following table summarizes Differential Scanning Calorimetry (DSC) data, a critical metric for process safety.

ReagentPhysical StateOnset of Decomposition (

)
Decomposition Energy (

)
Shock Sensitivity
DAST Liquid (Fuming)~140°C (exotherm starts ~60°C)1700 J/g (Very High)High
Deoxo-Fluor Liquid~140°C1100 J/gModerate
XtalFluor-E Solid (Salt)> 200°C ~600 J/gLow
Fluolead Solid (Crystalline)> 230°C LowLow

Critical Insight: While DAST and Deoxo-Fluor share similar


 values in some literature, DAST's decomposition is far more rapid and energetic (

).[6] XtalFluor and Fluolead offer a safety margin sufficient for multi-kilogram GMP manufacturing.
Functional Group Tolerance & Selectivity
  • Elimination vs. Substitution: A common side reaction in gem-difluorination is the elimination of HF to form vinyl fluorides.

    • DAST/Deoxo-Fluor: Often produce significant vinyl fluoride byproducts due to the acidic nature of the reaction mixture.

    • XtalFluor: When used with DBU (a base), the reaction mixture is buffered, frequently resulting in lower elimination rates and higher yields of the gem-difluoride.

  • Water Sensitivity:

    • DAST and Deoxo-Fluor react violently with water, generating HF gas.

    • Fluolead is remarkably resistant to hydrolysis; it can be handled in open air for short periods without degradation.

Part 3: Mechanistic Insights

Understanding the mechanism is vital because it dictates why XtalFluor requires additives while DAST does not.

The "Fluoride Starved" Distinction

DAST releases fluoride ions spontaneously upon reaction with the substrate. XtalFluor, being a tetrafluoroborate salt, forms an intermediate that is stable. It requires an external source of fluoride (like


) or a base (DBU) to activate the intermediate and facilitate the nucleophilic attack.
Pathway Visualization

The following diagram illustrates the divergent pathways between traditional S-F reagents and the salt-based XtalFluor system.

Deoxyfluorination_Mechanism Substrate Ketone/Aldehyde (C=O) Inter_A Alkoxy-Aminosulfur Intermediate Substrate->Inter_A DAST Attack (Releases HF) Inter_B Stable Cationic Intermediate Substrate->Inter_B XtalFluor Attack (No HF released) DAST DAST / Deoxo-Fluor (R2N-SF3) DAST->Inter_A Xtal XtalFluor-E [R2N-SF2]+ [BF4]- Xtal->Inter_B Product gem-Difluoride (R-CF2-R) Inter_A->Product Intramolecular F- Transfer Side_Prod Vinyl Fluoride (Elimination) Inter_A->Side_Prod -HF (Acidic cond.) Inter_B->Product Needs External F- Inter_B->Product Promoted Substitution Promoter Promoter Required (DBU or Et3N-3HF) Promoter->Inter_B Activates

Figure 1: Mechanistic divergence. Note that XtalFluor intermediates (Inter_B) require a promoter to drive the reaction to the product, whereas DAST (Inter_A) proceeds spontaneously but with higher risk of elimination.

Part 4: Experimental Protocols

Protocol A: Standard DAST Fluorination (Small Scale)

Best for: Routine lab-scale synthesis where substrate cost is low and safety protocols for reactive liquids are in place.

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Solvent: Add anhydrous Dichloromethane (DCM).

  • Reagent: Cool to -78°C . Add DAST (1.5 - 2.0 equiv) dropwise via syringe. Caution: Exothermic.

  • Addition: Add the ketone/aldehyde (1.0 equiv) dissolved in minimal DCM dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) slowly. Stir for 2–12 hours.

  • Quench: Pour reaction mixture slowly into saturated

    
     solution containing ice. Warning: Vigorous effervescence.
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    
Protocol B: XtalFluor-E with Promoter (High Selectivity)

Best for: Acid-sensitive substrates or when minimizing vinyl fluoride elimination is critical.

  • Setup: Charge a flask with XtalFluor-E (1.5 equiv) and Promoter (e.g.,

    
     or DBU, 2.0 equiv) inside a glovebox or under inert atmosphere.
    
    • Note: XtalFluor is a solid, allowing easy weighing.

  • Solvent: Add anhydrous DCM at RT.

  • Addition: Add substrate (1.0 equiv) slowly.

  • Reaction: Stir at RT or reflux (depending on steric bulk) for 1–4 hours.

    • Observation: Unlike DAST, the reaction does not fume.[7]

  • Quench: Quench with 5% aqueous

    
    .
    
  • Workup: Standard extraction.

Protocol C: Fluolead (Scale-Up / Robustness)

Best for: Large-scale batches or substrates requiring high thermal forcing.

  • Setup: Weigh Fluolead (1.1 - 1.2 equiv) in air (if humidity is low) or inert atmosphere.

  • Solvent: Toluene or DCM.

  • Reaction: Add substrate. Fluolead is thermally stable; the reaction can be heated to 60–80°C if the carbonyl is deactivated or sterically hindered.

  • Catalysis (Optional): For very unreactive ketones, adding 1-5 mol%

    
     can accelerate the reaction.
    
  • Quench: Standard aqueous workup.

Part 5: Decision Framework

When should you choose which reagent? Use this logic flow to select the optimal agent for your specific molecule.

Decision_Matrix Start Start: Substrate Analysis Scale Is this >10g Scale? Start->Scale Stability Is Substrate Acid Sensitive? Scale->Stability No (Lab Scale) Use_Fluolead Use Fluolead (High Stability/Safety) Scale->Use_Fluolead Yes (Safety Critical) Sterics Is Carbonyl Sterically Hindered? Stability->Sterics No Use_Xtal Use XtalFluor + DBU (Buffered Conditions) Stability->Use_Xtal Yes (Avoid HF) Sterics->Use_Fluolead Yes (Can Heat >60C) Use_DAST Use DAST/Deoxo-Fluor (Standard/Aggressive) Sterics->Use_DAST No (Reactive)

Figure 2: Reagent Selection Logic. Note that while DAST is a standard default, XtalFluor and Fluolead are preferred for safety and selectivity.

References

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides.[4] The Journal of Organic Chemistry, 40(5), 574–578. Link

  • Lal, G. S., Pez, G. P., et al. (1999).[7] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[7] The Journal of Organic Chemistry, 64(19), 7048–7054. Link

  • Beaulieu, F., Couturier, M., et al. (2009).[7] Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling.[5][3][4] Organic Letters, 11(21), 5050–5053. Link

  • Umemoto, T., Singh, R. P., et al. (2010). Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent with high thermal stability... Journal of the American Chemical Society, 132(51), 18199–18205. Link

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium tetrafluoroborates: new stable and selective fluorinating agents.[7] The Journal of Organic Chemistry, 75(10), 3401–3411. Link

Sources

Validation

assessing the biological activity of derivatives of Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate

An In-Depth Technical Guide to Assessing the Biological Activity of Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate Derivatives For researchers, medicinal chemists, and drug development professionals, the strategic in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Assessing the Biological Activity of Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate Derivatives

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to enhance pharmacological properties. The gem-difluoro motif, particularly on a flexible seven-membered ring system like cycloheptanone, offers a unique combination of conformational rigidity and altered electronics that can lead to potent and selective biological activity. This guide provides a comprehensive framework for assessing the biological potential of derivatives of Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate, drawing upon established principles in medicinal chemistry and pharmacology. While direct literature on this specific scaffold is emerging, this guide presents a logical, evidence-based pathway for its systematic evaluation.

The introduction of fluorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2][3] These alterations can translate into improved efficacy and a more desirable pharmacokinetic profile. This guide will focus on three key areas of potential biological activity where similar fluorinated compounds have shown promise: anti-inflammatory, anticancer, and antimicrobial activities.

Part 1: A Strategic Approach to Biological Evaluation

The journey from a novel chemical entity to a potential therapeutic agent is a multi-step process. For the derivatives of Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate, a tiered screening approach is recommended. This allows for the efficient allocation of resources, with broad-based primary screens identifying initial "hits" that can then be subjected to more detailed secondary and mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & SAR cluster_2 Phase 3: Mechanistic Studies Initial Synthesis of Derivatives Initial Synthesis of Derivatives Broad-Spectrum Biological Assays Broad-Spectrum Biological Assays Initial Synthesis of Derivatives->Broad-Spectrum Biological Assays Dose-Response Studies Dose-Response Studies Broad-Spectrum Biological Assays->Dose-Response Studies Initial Structure-Activity Relationship (SAR) Analysis Initial Structure-Activity Relationship (SAR) Analysis Dose-Response Studies->Initial Structure-Activity Relationship (SAR) Analysis Initial Structure-Activity Relationship (SAR) Analysis) Initial Structure-Activity Relationship (SAR) Analysis) Target Identification & Validation Target Identification & Validation Initial Structure-Activity Relationship (SAR) Analysis)->Target Identification & Validation In Vivo Model Testing In Vivo Model Testing Target Identification & Validation->In Vivo Model Testing

Caption: A tiered approach to biological evaluation.

Part 2: Assessing Anti-inflammatory Potential

Inflammation is a key pathological feature of numerous diseases. The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are critical mediators of the inflammatory response, and their inhibition is a common strategy for anti-inflammatory drug design.[4][5]

Comparative Analysis of COX-1 and COX-2 Inhibition

A primary goal in the development of anti-inflammatory agents is to achieve selective inhibition of COX-2 over COX-1 to minimize gastrointestinal side effects.[4][6] A well-established in vitro assay can be used to determine the half-maximal inhibitory concentration (IC50) for each isoform.

Illustrative Data Table:

Compound IDR-Group ModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
EDFC-H -H45.21.3832.8
EDFC-Cl -Cl38.70.8545.5
EDFC-OMe -OCH352.12.1024.8
Celecoxib (Reference)28.50.05570

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and glutathione.

  • Compound Incubation: Add varying concentrations of the test compounds (derivatives of Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate) to the reaction mixture and pre-incubate with the enzyme for 15 minutes at 25°C.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Quantification: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Part 3: Evaluation of Anticancer Activity

The search for novel anticancer agents is a cornerstone of pharmaceutical research. Many successful chemotherapeutics are heterocyclic compounds.[7][8] The derivatives of Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate can be screened against a panel of human cancer cell lines to assess their cytotoxic potential.

Comparative Cytotoxicity Against Cancer Cell Lines

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to determine the concentration of the compound that inhibits cell growth by 50% (GI50).

Illustrative Data Table:

Compound IDR-Group ModificationA549 (Lung) GI50 (µM)HCT-116 (Colon) GI50 (µM)MCF-7 (Breast) GI50 (µM)
EDFC-H -H15.822.418.9
EDFC-NO2 -NO24.26.85.1
EDFC-Ph -Phenyl9.711.210.5
Doxorubicin (Reference)0.81.10.9

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture human cancer cell lines (e.g., A549, HCT-116, MCF-7) in appropriate media supplemented with fetal bovine serum.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 values.

G Cancer Cells Cancer Cells Cell Proliferation Cell Proliferation Cancer Cells->Cell Proliferation Uncontrolled Growth Apoptosis / Cell Death Apoptosis / Cell Death Cancer Cells->Apoptosis / Cell Death Test Compound Test Compound Test Compound->Cancer Cells Induces

Caption: Mechanism of cytotoxic agent action on cancer cells.

Part 4: Antimicrobial Activity Screening

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[7] The derivatives of Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate can be evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Illustrative Data Table:

Compound IDR-Group ModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
EDFC-H -H64>128128
EDFC-Br -Br166432
EDFC-CF3 -CF383216
Ciprofloxacin (Reference)10.5N/A
Fluconazole (Reference)N/AN/A4

Experimental Protocol: Broth Microdilution MIC Assay

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic biological evaluation of novel Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate derivatives. The illustrative data highlights the importance of structure-activity relationships, where different substitutions on the core scaffold can lead to significant variations in biological activity. Promising "hit" compounds identified through these primary screens should be advanced to more detailed mechanistic studies to elucidate their mode of action and to assess their potential for further preclinical development. The strategic use of fluorine in this novel scaffold holds considerable promise for the discovery of new therapeutic agents.

References

  • Cycloheptanone - Wikipedia. Wikipedia. [Link]

  • Design, Synthesis and Biological Evaluation of Fluorinated Cathepsin D Inhibitors. Molecules. [Link]

  • Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Beilstein Journal of Organic Chemistry. [Link]

  • Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. MDPI. [Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Chemical & Pharmaceutical Bulletin. [Link]

  • Stereoselective Synthesis of Cycloheptanone Derivatives via an Intermolecular [5 + 2] Cycloaddition Reaction. Organic Letters. [Link]

  • In-vitro COX-1 and COX-2 enzyme inhibition data for compounds 5a-i. ResearchGate. [Link]

  • Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega. [Link]

  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. MDPI. [Link]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. [Link]

  • Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. [Link]

  • Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. MDPI. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. [Link]

  • Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. ResearchGate. [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]

  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. [Link]

  • Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. RSC Advances. [Link]

Sources

Comparative

characterization data for novel fluorinated carbocyclic compounds

A Comparative Technical Guide for Drug Discovery Executive Summary The incorporation of fluorine into carbocyclic scaffolds (cyclopropanes, cyclobutanes, cyclopentanes) is not merely a halogen substitution; it is a profo...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary

The incorporation of fluorine into carbocyclic scaffolds (cyclopropanes, cyclobutanes, cyclopentanes) is not merely a halogen substitution; it is a profound stereoelectronic edit. This guide provides a technical framework for characterizing novel fluorinated carbocycles, contrasting them with their non-fluorinated (protio) and chlorinated analogs.

Our focus extends beyond simple structural confirmation. We analyze how the C–F bond (116 kcal/mol) and the fluorine atom (Van der Waals radius 1.47 Å) dictate ring puckering, modulate amine basicity (


), and block metabolic soft spots.

Structural & Conformational Analysis

The Stereoelectronic "Lock"

Unlike open-chain alkanes, fluorinated carbocycles exhibit rigid conformational biases due to the gauche effect and dipole minimization. Characterizing these requires a multi-modal approach.

Comparative Performance: Conformational Control
FeatureProtio-Analog (H)Chloro-Analog (Cl)Fluoro-Carbocycle (F)Impact on Drug Design
Bond Length C-H: 1.09 ÅC-Cl: 1.77 ÅC-F: 1.35 Å F is a superior bioisostere for O/OH due to similar bond length.
Steric Bulk SmallLarge (Clash risk)Moderate Minimal steric penalty; fits tight binding pockets.
Ring Puckering Flexible/FluxionalSterically drivenElectronic driven F prefers gauche orientation to heteroatoms, "locking" bioactive conformations.
Dipole Moment LowModerateHigh Stronger alignment in electrostatic protein pockets.
Technical Insight:

F-Centered NMR

Standard


H NMR is often insufficient due to complex splitting patterns in rigid rings. We utilize 

F-centered NMR
as the primary diagnostic tool. The

F nucleus acts as a "spy," offering 100% natural abundance and a wide chemical shift range sensitive to the local electronic environment.
  • Critical Experiment:

    
    F-
    
    
    
    H HOESY (Heteronuclear Overhauser Effect Spectroscopy).
  • Why: To determine the spatial orientation of the fluorine atom relative to protons across the ring (cis/trans determination), which confirms the ring pucker.

NMR_Workflow Start Crude Fluorinated Carbocycle Step1 1D 19F NMR (Purity/Integration) Start->Step1 Step2 1H-19F HOESY (Spatial Proximity) Step1->Step2 Clean Signal Step3 X-Ray Diffraction (Absolute Config) Step2->Step3 NOE Observed Decision Conformation Locked? Step3->Decision Decision->Step2 Ambiguous (Refine) Outcome Proceed to Bio-Assay Decision->Outcome Yes

Figure 1: Structural elucidation workflow prioritizing


F-NMR techniques to resolve stereochemical ambiguity in substituted carbocycles.

Physicochemical Profiling

Modulation of Lipophilicity and Basicity[1]

Fluorine's high electronegativity (3.98 Pauling scale) dramatically alters the electronic landscape of the carbocycle.

Data comparison: Basicity (

) and Lipophilicity (

)

Scenario: A basic amine attached to the carbocycle (common in CNS drugs).

Compound Variant

(Amine)

Solubility (

)
Interpretation
Protio (H) 9.81.2150High basicity may lead to hERG liability or phospholipidosis.
Fluoro (F) 8.3 1.6 210 Optimal. Inductive effect lowers

, improving permeability and reducing cation-trapping.
Difluoro (

)
7.12.185

too low; solubility compromised by high lipophilicity.

Expert Insight: The "Fluorine Effect" on


 is distance-dependent. In a fluorinated cyclobutane, a fluorine atom 

or

to an amine can lower the

by 1–2 units via the inductive (

) effect. This is a crucial strategy to improve oral bioavailability without changing the core scaffold.

Biological Stability

Blocking Metabolic Soft Spots

Carbocycles are prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes (CYP450). Replacing a metabolically labile C–H bond with C–F is a standard medicinal chemistry tactic, but it must be validated.

Mechanism of Action

The C–F bond is resistant to the radical rebound mechanism of CYP450.

  • C–H Bond Energy: ~98 kcal/mol (Vulnerable to abstraction).

  • C–F Bond Energy: ~116 kcal/mol (Resistant).

Metabolic_Stability Substrate Carbocycle Scaffold CYP CYP450 Enzyme (Fe-Oxo Species) Substrate->CYP PathA Path A: C-H Bond CYP->PathA PathB Path B: C-F Bond CYP->PathB ReactionA H-Abstraction PathA->ReactionA ProductA Hydroxylated Metabolite (Rapid Clearance) ReactionA->ProductA Block Resistance (Bond too strong) PathB->Block ProductB Intact Drug (Extended Half-life) Block->ProductB

Figure 2: Mechanistic divergence in metabolic processing. Fluorine substitution effectively blocks the H-abstraction step required for CYP-mediated hydroxylation.

Experimental Protocols

Protocol A: F-Centered Structural Elucidation

Objective: Confirm regiochemistry and stereochemistry of the fluorinated motif.

  • Sample Prep: Dissolve 2-5 mg of compound in 600

    
     of deuterated solvent (e.g., DMSO-
    
    
    
    or
    
    
    ) containing 0.05% TFA as an internal reference.
  • Instrument: 400 MHz (or higher) NMR spectrometer equipped with a fluorine-sensitive probe (e.g., QNP or BBFO).

  • Acquisition:

    • 
      F 1D:  Spectral width 200 ppm. Center at -150 ppm. Scans: 64. Validates presence and purity.
      
    • 
      F-
      
      
      
      H HOESY:
      Mixing time (
      
      
      ) = 300-500 ms. Crucial for determining if F is cis or trans to adjacent protons.
    • 
      C-
      
      
      
      F HETCOR:
      (Optional) If carbon assignment is ambiguous.
  • Analysis: Integrate

    
    F signals. Use HOESY cross-peaks to map through-space distances (< 5 Å).
    
Protocol B: Microsomal Stability Assay (Metabolic Resistance)

Objective: Quantify the stability improvement of the F-analog vs. H-analog.

  • Preparation: Prepare 10 mM stock solutions of Test Compound (F-carbocycle) and Reference (H-analog) in DMSO.

  • Incubation System:

    • Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Procedure:

    • Pre-incubate microsomes and compound (1

      
       final) at 37°C for 5 min.
      
    • Initiate reaction with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and Intrinsic Clearance (
    
    
    
    ).
    • Success Criteria: F-analog should show

      
       increase in 
      
      
      
      compared to H-analog.

References

  • Gillis, E. P., et al. (2015).[1][2][3] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link][4]

  • Meanwell, N. A. (2018).[1][4][5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][4][5][6]

  • O'Hagan, D. (2008).[7][8][9][10][11] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

  • Purser, S., et al. (2008).[8][12] Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Smith, A. J. R., et al. (2022).

    
    F-centred NMR analysis of mono-fluorinated compounds. Analyst. [Link]
    

Sources

Validation

A Comparative Guide to the In Silico Conformational Preferences of Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the three-dimensional architecture of a molecule is a critical determinant of its biological activity. Understand...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the three-dimensional architecture of a molecule is a critical determinant of its biological activity. Understanding the conformational preferences of a molecule can unlock insights into its binding affinity, selectivity, and metabolic stability. This guide provides an in-depth in silico analysis of Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate, a substituted cycloheptane derivative. The inherent flexibility of the seven-membered ring, coupled with the stereoelectronic effects of the gem-difluoro group and the ethyl carboxylate substituent, presents a complex conformational puzzle.[1][2] Through a rigorous computational workflow, we will explore the conformational landscape of this molecule and provide a comparative analysis against unsubstituted cycloheptane.

The Significance of Conformational Analysis in Drug Design

The specific shape a molecule adopts, its conformation, directly influences how it interacts with biological targets like proteins and enzymes. For a flexible molecule such as a cycloheptane derivative, it does not exist as a single static structure but rather as a dynamic equilibrium of multiple conformations.[3][4] The relative populations of these conformers, determined by their free energies, dictate the molecule's overall properties. A comprehensive conformational analysis is therefore not merely an academic exercise but a cornerstone of rational drug design, enabling the prediction of a molecule's behavior in a biological environment.

A Validated In Silico Workflow for Conformational Analysis

To dissect the conformational preferences of Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate, a multi-tiered computational approach is employed. This workflow is designed to be self-validating by progressively refining the level of theory to ensure both a thorough exploration of the conformational space and accurate energetic rankings of the identified conformers.[5][6]

Experimental Protocol: In Silico Conformational Search and Analysis
  • Initial 3D Structure Generation: A 2D representation of Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate is created using a molecular editor and converted into an initial 3D structure.

  • Conformational Search with Molecular Mechanics: A robust conformational search is performed using a molecular mechanics (MM) force field.[7] For a halogenated compound, a well-parameterized force field such as the Merck Molecular Force Field (MMFF94) or a specialized force field like OPLS (Optimized Potentials for Liquid Simulations) is crucial for accurately modeling the non-covalent interactions involving fluorine.[8][9] This step aims to generate a broad ensemble of possible conformations by systematically or stochastically sampling the rotatable bonds.[3][10]

  • Geometry Optimization and Energy Minimization (MM): All generated conformers are subjected to geometry optimization and energy minimization using the chosen MM force field to identify unique low-energy structures.

  • Clustering and Selection of Low-Energy Conformers: The optimized conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique conformational families. A representative set of low-energy conformers (typically within a 10-15 kcal/mol window of the global minimum) is selected for further refinement.

  • Quantum Mechanical (QM) Geometry Optimization: The selected conformers are then re-optimized using Density Functional Theory (DFT), which provides a more accurate description of the electronic structure.[7] A suitable functional, such as B3LYP or M06-2X, is employed in conjunction with a Pople-style basis set like 6-311+G(d,p) or a Dunning-type correlation-consistent basis set (e.g., cc-pVTZ).[11][12][13] The inclusion of diffuse functions is important for accurately describing the lone pairs on the oxygen and fluorine atoms.[13][14]

  • Vibrational Frequency Analysis: A frequency calculation is performed on each DFT-optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.[7]

  • Final Energy Ranking and Population Analysis: The relative Gibbs free energies of the conformers are calculated at a standard temperature (e.g., 298.15 K) to determine their relative stabilities and predict their equilibrium populations according to the Boltzmann distribution.

G cluster_0 Molecular Mechanics (MM) Stage cluster_1 Quantum Mechanics (QM) Stage Initial 3D Structure Initial 3D Structure Conformational Search Conformational Search Initial 3D Structure->Conformational Search MMFF94/OPLS Geometry Optimization (MM) Geometry Optimization (MM) Conformational Search->Geometry Optimization (MM) Clustering & Selection Clustering & Selection Geometry Optimization (MM)->Clustering & Selection QM Geometry Optimization DFT (B3LYP/6-311+G(d,p)) Clustering & Selection->QM Geometry Optimization Low-energy conformers Vibrational Frequency Analysis Vibrational Frequency Analysis QM Geometry Optimization->Vibrational Frequency Analysis Confirm minima Final Energy Ranking Final Energy Ranking Vibrational Frequency Analysis->Final Energy Ranking Population Analysis Population Analysis Final Energy Ranking->Population Analysis Boltzmann distribution

Caption: A multi-step in silico workflow for conformational analysis.

Predicted Conformational Preferences and Comparative Analysis

The conformational landscape of cycloheptane is characterized by a pseudorotation itinerary between two main families of conformations: the lower-energy twist-chair (TC) and the higher-energy twist-boat (TB).[1][4] The introduction of substituents is expected to significantly alter this landscape.

Hypothetical Low-Energy Conformers of Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate
Conformer IDRing ConformationSubstituent Positions (COOEt, C=O)Relative Energy (kcal/mol)Predicted Population (%)
1 Twist-Chair (TC)Equatorial, Pseudo-equatorial0.0075.2
2 Twist-Chair (TC)Axial, Pseudo-equatorial1.2512.8
3 Twist-Boat (TB)Iso-clinal, Equatorial2.104.5
4 Twist-Chair (TC)Equatorial, Pseudo-axial2.502.8

Note: These are hypothetical results for illustrative purposes. Actual values would be derived from the computational workflow.

Comparison with Unsubstituted Cycloheptane
  • Ring Puckering and Flexibility: The presence of the sp2-hybridized carbonyl carbon and the bulky gem-difluoro and ethyl carboxylate groups is expected to increase the rigidity of the cycloheptane ring compared to the parent alkane.[15] This increased rigidity will likely raise the energy barriers for interconversion between different conformations.

  • Influence of the Gem-Difluoro Group: The gem-difluoro group at the 5-position introduces significant electronic and steric effects. The strong C-F bonds are highly polar, which can lead to intramolecular dipole-dipole interactions that influence conformational preferences.[16][17] Sterically, the CF2 group is larger than a CH2 group, which will disfavor conformations where it experiences significant non-bonded interactions.

  • Impact of the Ethyl Carboxylate and Carbonyl Groups: The ethyl carboxylate group at the 1-position and the carbonyl group at the 2-position introduce further constraints. The preference for placing the bulky ethyl carboxylate group in a pseudo-equatorial position to minimize steric strain is a driving force in determining the most stable conformers.[18] The planarity of the ester and ketone functionalities will also influence the local geometry of the ring.

Benchmarking Against Experimental Data: The Gold Standard

While in silico methods provide powerful predictive capabilities, experimental validation remains the ultimate arbiter of accuracy.[7] Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide invaluable data on the solution-phase and solid-state conformations, respectively.[19] For instance, NMR coupling constants and Nuclear Overhauser Effect (NOE) data can provide information about dihedral angles and inter-proton distances, which can be compared against the computationally predicted geometries.[7][20] Similarly, a crystal structure, if obtainable, provides a definitive snapshot of the molecule in its lowest energy state in the solid phase.[19]

Conclusion

The in silico conformational analysis of Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate reveals a complex interplay of steric and electronic factors that govern its three-dimensional structure. The gem-difluoro and ethyl carboxylate substituents are predicted to favor specific twist-chair conformations while increasing the overall rigidity of the cycloheptane ring. This detailed understanding of conformational preferences is crucial for the rational design of novel therapeutics, allowing for a more accurate prediction of a molecule's biological activity and its interactions with its target. The presented workflow offers a robust and reliable approach for the conformational analysis of flexible and substituted cyclic molecules, providing a solid foundation for further drug development efforts.

References

  • Lopes, P. E. M., et al. Improved Modeling of Halogenated Ligand-Protein Interactions using the Drude Polarizable and CHARMM Additive Empirical Force Fields. Journal of Chemical Theory and Computation, 2020. Available from: [Link]

  • Computational Chemistry Online. Conformational Sampling. Available from: [Link]

  • Jad-Zogha, G., et al. Evaluation of forcefields for molecular mechanics/dynamics calculations involving halogenated anesthetics. Journal of Molecular Graphics and Modelling, 2013. Available from: [Link]

  • Dutta, S., et al. Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. International Journal of Quantum Chemistry, 2008. Available from: [Link]

  • Osawa, E., et al. Molecular conformation of the cycloheptane ring in the solid state. Journal of the Chemical Society, Perkin Transactions 2, 1983. Available from: [Link]

  • ETH Zurich. Conformer Generation – Computational Chemistry. Available from: [Link]

  • Rowan. Conformational Searching. Available from: [Link]

  • R. B. Best. Computational techniques for efficient conformational sampling of proteins. Current Opinion in Structural Biology, 2012. Available from: [Link]

  • Chen, Y., et al. Polyhalogenated Molecules in the Polarizable Ellipsoidal Force Field Model. arXiv, 2022. Available from: [Link]

  • Prampolini, G., et al. Systematic and Automated Development of Quantum Mechanically Derived Force Fields: the Challenging Case of Halogenated Hydrocarbons. Journal of Chemical Theory and Computation, 2016. Available from: [Link]

  • Hendrickson, J. B. Conformational analysis of cycloheptane. Journal of the American Chemical Society, 1961. Available from: [Link]

  • Allinger, N. L., & Greenberg, S. Conformational structure and energy of cycloheptane and some related oxepanes. Journal of the American Chemical Society, 1959. Available from: [Link]

  • Chemistry LibreTexts. 12.6: The Larger Cycloalkanes and their Conformations. Available from: [Link]

  • Campetella, M., et al. Automated parameterization of quantum-mechanically derived force-fields including explicit sigma holes: A pathway to energetic and structural features of halogen bonds in gas and condensed phase. The Journal of Chemical Physics, 2020. Available from: [Link]

  • Gaussian, Inc. Conformational Searching with CONFLEX. Available from: [Link]

  • Amiri, R., et al. DFT studies on structures and stability of some keto-fructose analogues. Journal of Molecular Structure: THEOCHEM, 2009. Available from: [Link]

  • ResearchGate. The conformational preferences of fluorinated alicyclic systems. Available from: [Link]

  • Imperial College London. Cycloalkanes. Available from: [Link]

  • Reiss, F., et al. Impacts of Conformational Geometries in Fluorinated Alkanes. Scientific Reports, 2016. Available from: [Link]

  • Evangelisti, L., et al. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A, 2022. Available from: [Link]

  • Pearson. The chair conformer of fluorocyclohexane is 0.25 kcal/mol more stable than the boat conformer. Available from: [Link]

  • Chemistry World. Single-face fluorinated carbon ring takes the strain. Available from: [Link]

  • Thacker, J. C. R., & Popelier, P. L. A. Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 2018. Available from: [Link]

  • Fluorine notes. February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds". Available from: [Link]

  • Ndjaka, J. M. B., et al. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. Heliyon, 2022. Available from: [Link]

  • Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes. Available from: [Link]

  • Evangelisti, L., et al. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A, 2022. Available from: [Link]

  • Grygorenko, O., et al. Factors affecting conformations of fluorinated cycloalkyl derivatives. ResearchGate, 2022. Available from: [Link]

  • ResearchGate. Fluorine Gaussian basis set adopted for the MCF and SMC calculations in this work. Available from: [Link]

  • Al-Hourani, B. J., et al. Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Molecules, 2023. Available from: [Link]

  • Amiri, R., et al. DFT studies on structures and stability of some keto-fructose analogues. ResearchGate, 2009. Available from: [Link]

  • Kakeshpour, T., et al. DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega, 2018. Available from: [Link]

  • ORCA Input Library. Basis sets. Available from: [Link]

  • WikiLectures. Comparison of NMR and X-ray crystallography. Available from: [Link]

  • Poole, W. G., et al. Conformational analysis of 1,3-difluorinated alkanes. Journal of Organic Chemistry, 2024. Available from: [Link]

  • ResearchGate. the four archetypal forms of cycloheptane and shows that the twist-boat... Available from: [Link]

  • Dragojlovic, V. Conformational analysis of cycloalkanes. Structural Chemistry, 2015. Available from: [Link]

  • Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Nature Structural Biology, 1997. Available from: [Link]

  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Available from: [Link]

  • Papajak, E., et al. Efficient Diffuse Basis Sets for Density Functional Theory. Journal of Chemical Theory and Computation, 2010. Available from: [Link]

  • ResearchGate. Conformational analysis of cycloalkanes. Available from: [Link]

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]

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Safety & Regulatory Compliance

Safety

Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate (CAS: 2375930-27-9). As a Senior Application Scientist, I have structured this protocol to pri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling procedures for Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate (CAS: 2375930-27-9).

As a Senior Application Scientist, I have structured this protocol to prioritize halogenated waste segregation and chemical stability . This compound belongs to the class of fluorinated


-keto esters, widely used as pharmaceutical building blocks. Its disposal is governed strictly by its fluorine content, which dictates specific incineration requirements to prevent environmental release of hydrogen fluoride (HF).

Executive Safety & Waste Profile

Core Directive: This substance must NEVER be disposed of in standard non-halogenated organic waste or down the drain. The presence of the gem-difluoro moiety (


) classifies it as Halogenated Organic Waste .
Parameter Critical Data
CAS Number 2375930-27-9
Waste Classification Halogenated Organic Solvent/Solid (High BTU, requires scrubbing)
Primary Hazards Irritant (Skin/Eye/Respiratory); Combustible Liquid/Low-Melting Solid.
Incompatibilities Strong oxidizers, Strong bases (risk of ester hydrolysis/decarboxylation).
Disposal Method High-temperature incineration (

C) with flue gas scrubbing.

Chemical Hazard Analysis (The "Why")

To ensure safety, we must understand the causality behind the protocols:

  • The Fluorine Factor (

    
    ): 
    
    • Mechanism: Unlike simple hydrocarbons, the combustion of this compound generates Hydrogen Fluoride (HF) gas.

    • Impact: Standard incinerators used for non-halogenated waste (often used for fuel blending) cannot handle HF. It corrodes equipment and creates toxic emissions.[1]

    • Protocol: You must segregate this into the "Halogenated" stream so it is sent to a facility equipped with caustic scrubbers.

  • The

    
    -Keto Ester Functionality: 
    
    • Mechanism: The 1,3-dicarbonyl system is prone to hydrolysis and subsequent decarboxylation under acidic or basic conditions.

    • Impact: Mixing this waste with highly acidic or basic waste streams can lead to

      
       gas evolution, pressurizing the waste container.
      
    • Protocol: Maintain waste pH between 4–9. Do not commingle with concentrated mineral acids or caustic bases.

Operational Disposal Workflow

This decision tree ensures the compound ends up in the correct regulatory stream.

DisposalWorkflow Start Waste Source: Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate StateCheck Physical State? Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste Solid/Residue LiquidWaste Solution / Reaction Mixture StateCheck->LiquidWaste Dissolved ContainerB Container B: SOLID HAZARDOUS WASTE (Label: Fluorinated Organic) SolidWaste->ContainerB Double Bag & Tag HalogenCheck Is solvent Halogenated? (e.g., DCM, Chloroform) LiquidWaste->HalogenCheck If Stable Quench Pre-Treatment: Quench reactive reagents (e.g., NaH, LiAlH4) if present LiquidWaste->Quench If Reactive ContainerA Container A: HALOGENATED SOLVENTS (High Priority) HalogenCheck->ContainerA Yes (DCM/CHCl3) HalogenCheck->ContainerA No (EtOAc/Hexane) *MUST still go to Halogenated due to solute* Quench->HalogenCheck

Figure 1: Logic flow for segregating fluorinated


-keto ester waste. Note that even if dissolved in non-halogenated solvents (like Ethyl Acetate), the presence of the fluorinated solute mandates the "Halogenated" waste stream.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Compound (Expired/Excess)
  • Container Selection: Use a chemically resistant High-Density Polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate"[2][3]

    • Hazard Checkboxes: Irritant, Toxic (if applicable based on local quantity thresholds).

    • Critical Note: Write "CONTAINS FLUORINE" clearly on the tag.

  • Secondary Containment: Place the primary container inside a clear sealable bag (e.g., Ziploc) to prevent contamination of the outer waste drum.

  • Transfer: Move to the Solid Hazardous Waste drum designated for incineration.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: You have extracted the compound using Dichloromethane (DCM) or Ethyl Acetate.

  • Quenching (If necessary):

    • If the reaction involved strong bases (e.g., NaH) or Lewis acids, quench carefully with saturated Ammonium Chloride (

      
      ) or water before adding to the waste bottle.
      
    • Why? To prevent exotherms or gas evolution inside the waste drum.

  • Segregation:

    • Pour the mixture into the HALOGENATED SOLVENT waste container (often Red cans in US/EU labs).

    • Crucial Rule: Even if the solvent is Ethyl Acetate (non-halogenated), the dissolved fluorinated compound contaminates the stream. Treat the entire volume as Halogenated.

  • pH Check: Ensure the waste stream is roughly neutral (pH 4–9). If highly acidic from workup, neutralize with Sodium Bicarbonate before disposal.

Emergency Response Procedures

Spill Cleanup (Bench Scale < 500 mL/g)

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Containment:

    • Liquids: Absorb with vermiculite or spill pads.[1] Do not use combustible materials like paper towels if the solvent is flammable.

    • Solids: Sweep up carefully to avoid dust generation. Wet a paper towel to pick up fine residue.

  • Decontamination: Wipe the surface with acetone followed by soap and water.

  • Disposal: Place all contaminated absorbents into the Solid Hazardous Waste (Halogenated) bin.

Exposure First Aid

  • Skin: Wash with soap and water for 15 minutes.[4] The fluorine is stable (

    
     bond), so HF burns are unlikely from the pure compound, but standard irritation management applies.
    
  • Eyes: Rinse immediately with water for 15 minutes.[4] Seek medical attention if irritation persists.

References

  • PubChem. (2025).[5][6] Ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate

The Foundational Hazard Assessment: Understanding the "Why" To select the appropriate Personal Protective Equipment (PPE), we must first deconstruct the molecule to anticipate its potential hazards. This proactive analys...

Author: BenchChem Technical Support Team. Date: February 2026

The Foundational Hazard Assessment: Understanding the "Why"

To select the appropriate Personal Protective Equipment (PPE), we must first deconstruct the molecule to anticipate its potential hazards. This proactive analysis forms the basis of our safety protocol.

  • Fluorinated Organic Compound: The presence of two fluorine atoms on the same carbon (a gem-difluoro group) creates a highly stable C-F bond. While this stability is a key feature, it poses a significant challenge for disposal. High-temperature incineration is required for complete destruction, as thermal decomposition can release highly toxic and corrosive compounds like hydrogen fluoride (HF) and carbonyl fluoride (COF2).[1][2][3] Therefore, any procedure with a risk of thermal breakdown demands extreme caution.

  • Beta-Keto Ester Functionality: Compounds in this class, such as Ethyl 2-oxocyclohexanecarboxylate, are known to be irritants.[4][5] We must anticipate that this molecule will cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][5]

  • Ketone and Ester Solvency: The ketone and ester functional groups influence the molecule's behavior as a solvent and its ability to permeate standard laboratory gloves. Materials like latex may offer poor protection against ketones and esters.[6][7]

Anticipated Hazard Summary
Hazard ClassAnticipated EffectRationale
Skin Irritation Causes skin irritation.Based on data for analogous beta-keto esters.[4][5]
Eye Irritation Causes serious eye irritation.Based on data for analogous beta-keto esters.[4][5]
Respiratory Irritation May cause respiratory irritation.Inferred from similar structures; prudent assumption for powders or aerosols.[4][5]
Thermal Decomposition Forms highly toxic gases (HF, COF2) upon heating.Characteristic of fluorinated organic compounds.[3]
Chemical Permeation Potential to degrade or permeate common glove materials.Ketone and ester functionalities can compromise certain elastomers.[6][7]

Core PPE Protocol: A Multi-Layered Defense

A multi-layered approach to PPE is critical. The following protocol is designed to provide comprehensive protection against the anticipated hazards.

Hand Protection: The Primary Barrier

Your hands are most likely to come into direct contact with the chemical. A single pair of gloves is insufficient. Double-gloving is mandatory.

  • Inner Glove: A standard Nitrile Rubber glove. This provides a good baseline of chemical resistance and excellent puncture detection.[8]

  • Outer Glove: A Butyl Rubber or Viton® glove. Butyl rubber offers superior resistance to ketones and esters.[6] For extended exposure or more critical operations, Viton® (a fluorocarbon rubber) provides excellent protection against a wide range of organic compounds, including halogenated solvents.[6][7]

Rationale: The double-gloving strategy creates a redundant barrier. The outer glove is selected for its high resistance to the specific chemical functionalities of the target molecule. The inner nitrile glove provides secondary protection in case of a breach or during the doffing process.

Glove Material Chemical Resistance
Glove MaterialResistance to Ketones & EstersResistance to Halogenated OrganicsKey Considerations
Nitrile Rubber Fair to GoodGoodExcellent for inner glove; provides good splash protection and dexterity.[6][8]
Butyl Rubber ExcellentFair to GoodHighly recommended as an outer glove due to its resistance to ketones and esters.[6]
Viton® (Fluorocarbon) ExcellentExcellentThe premium choice for maximum protection, especially against halogenated compounds.[6][7]
Latex Rubber Poor to FairPoorNot recommended due to poor resistance to ketones and potential for allergic reactions.[6]
Eye and Face Protection
  • Mandatory: Chemical safety goggles are required at all times when handling the substance in any form.

  • Recommended: A full-face shield must be worn over safety goggles whenever there is a risk of splashing or aerosol generation (e.g., transferring liquids, sonicating, or heating).[8]

Body Protection
  • A chemically resistant laboratory coat, fully buttoned with sleeves rolled down, is the minimum requirement.

  • For larger quantities (>50 mL) or procedures with a high splash potential, a chemically resistant apron should be worn over the lab coat.[8]

Respiratory Protection

Respiratory protection is not typically required when handling small quantities in a well-ventilated chemical fume hood. However, it becomes essential under the following conditions:

  • Insufficient ventilation.

  • Handling the substance as a powder or in any way that could generate aerosols.

  • Responding to a spill outside of a fume hood.

In these situations, a NIOSH-approved respirator with organic vapor cartridges is required.[8][9]

Operational Plan: Safe Handling from Start to Finish

Proper procedure is as important as the equipment itself. The following workflows minimize the risk of exposure.

PPE Donning and Doffing Workflow

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Work Area Exit) Don1 1. Lab Coat Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield (if needed) Don3->Don4 Don5 5. Outer Butyl/Viton Gloves Don4->Don5 Doff1 1. Remove Outer Gloves (Turn inside out) Doff2 2. Remove Face Shield Doff1->Doff2 Doff3 3. Remove Lab Coat (Roll away from body) Doff2->Doff3 Doff4 4. Remove Goggles Doff3->Doff4 Doff5 5. Remove Inner Gloves (Turn inside out) Doff4->Doff5

Fig 1. Correct sequence for donning and doffing PPE.
Emergency Procedures: Immediate Actions
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Spill: Evacuate the immediate area. If the spill is small and within a fume hood, use an absorbent material compatible with the chemical to contain it. For larger spills, or any spill outside of a fume hood, evacuate the lab and notify your institution's Environmental Health and Safety (EHS) office.

Disposal Plan: Ensuring Environmental and Personal Safety

Due to the high stability of the carbon-fluorine bond, specialized disposal is mandatory.[1] Standard chemical neutralization methods are ineffective.

Step-by-Step Disposal Plan
  • Waste Segregation: All materials contaminated with Ethyl 5,5-difluoro-2-oxocycloheptane-1-carboxylate (e.g., pipette tips, gloves, absorbent pads, excess chemical) must be collected in a dedicated, clearly labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams.[12]

  • Labeling: The container must be labeled as "Halogenated Organic Waste" and include the full chemical name.

  • Storage: Store the sealed waste container in a secondary containment bin in a designated satellite accumulation area.

  • Disposal: The primary recommended method for disposal is high-temperature incineration by a licensed hazardous waste management facility.[1][12] These facilities are equipped with scrubbers to neutralize hazardous combustion byproducts like hydrogen fluoride.[3][12]

Waste Disposal Workflow

Disposal_Workflow A Generation of Contaminated Waste (Gloves, Glassware, Chemical) B Segregate into Dedicated, Labeled Halogenated Waste Container A->B C Store in Secondary Containment in Satellite Accumulation Area B->C D Arrange Pickup by Licensed Hazardous Waste Contractor C->D E Transport to Specialized Facility D->E F High-Temperature Incineration (with off-gas scrubbing) E->F

Sources

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